3,6-DI-O-Tert-butyldiphenylsilyl-D-galactal
Description
BenchChem offers high-quality 3,6-DI-O-Tert-butyldiphenylsilyl-D-galactal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-DI-O-Tert-butyldiphenylsilyl-D-galactal including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R,3S,4R)-4-[tert-butyl(diphenyl)silyl]oxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46O4Si2/c1-37(2,3)43(30-19-11-7-12-20-30,31-21-13-8-14-22-31)41-29-35-36(39)34(27-28-40-35)42-44(38(4,5)6,32-23-15-9-16-24-32)33-25-17-10-18-26-33/h7-28,34-36,39H,29H2,1-6H3/t34-,35-,36-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKMLPNAHWLONH-KUFDTJSHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C=CO3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@@H]([C@@H](C=CO3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46O4Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating Complex Glycosylation: A Technical Guide to the Sourcing and Application of 3,6-di-O-TBDPS-D-galactal (CAS 352525-68-9)
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of synthetic carbohydrate chemistry, particularly in the pursuit of novel therapeutics and complex biologics, the strategic use of protecting groups is paramount. This guide provides an in-depth technical overview of 3,6-di-O-tert-butyldiphenylsilyl-D-galactal (CAS 352525-68-9), a key building block for the synthesis of complex oligosaccharides and glycoconjugates. We will explore the rationale behind its design, sourcing considerations, and a detailed protocol for its application, empowering researchers to leverage this versatile glycosyl donor in their synthetic endeavors.
The Strategic Advantage of Silyl Protection in Galactal Chemistry
The choice of protecting groups in carbohydrate synthesis is a critical determinant of reaction outcomes, influencing both reactivity and stereoselectivity. Silyl ethers, particularly the bulky tert-butyldiphenylsilyl (TBDPS) group, have emerged as powerful tools for the selective protection of hydroxyl groups. The TBDPS group offers a unique combination of stability to a wide range of reaction conditions, including those involving acidic and oxidative reagents, while being readily cleavable under specific fluoride-mediated conditions. This orthogonality is essential in multi-step synthetic campaigns.
The strategic placement of two TBDPS groups at the C-3 and C-6 positions of D-galactal is a deliberate design choice aimed at modulating the reactivity of the galactal scaffold. D-galactal, an unsaturated sugar, is a versatile precursor for the synthesis of 2-deoxy-galactosides, which are components of numerous biologically active molecules. The bulky TBDPS groups serve several key functions:
-
Enhanced Stability: The steric hindrance provided by the TBDPS groups shields the protected hydroxyls and the adjacent glycosidic linkage from unwanted side reactions.
-
Directing Stereoselectivity: The significant steric bulk of the TBDPS group at the C-3 position can effectively block one face of the pyranose ring, thereby directing the approach of a glycosyl acceptor to the opposite face during glycosylation reactions. This is a crucial factor in achieving high stereocontrol in the formation of the glycosidic bond.
-
Modulation of Donor Reactivity: The electron-donating nature of the silyl ethers can influence the electronic properties of the galactal system, impacting its reactivity as a glycosyl donor.
Sourcing and Qualification of 3,6-di-O-TBDPS-D-galactal
The successful application of 3,6-di-O-TBDPS-D-galactal begins with the procurement of high-quality starting material. Researchers should consider the following factors when selecting a supplier:
-
Purity and Characterization: Reputable suppliers will provide a comprehensive Certificate of Analysis (CoA) detailing the purity of the compound, typically determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of residual starting materials or byproducts from the silylation reaction can significantly impact the outcome of subsequent glycosylation reactions.
-
Consistency and Scalability: For drug development and larger-scale synthetic projects, the ability of a supplier to provide consistent quality across different batches and to scale up production is a critical consideration.
-
Technical Support: A supplier with strong technical expertise can provide valuable support regarding the handling, storage, and application of the compound.
Below is a summary of potential suppliers for CAS number 352525-68-9. Researchers are advised to contact these suppliers directly to obtain the most current product specifications and availability.
| Supplier | Website | Notes |
| Carbosynth | A well-established supplier of carbohydrates and related building blocks. | |
| Toronto Research Chemicals | Offers a wide range of complex organic molecules for research. | |
| Santa Cruz Biotechnology | Provides a broad portfolio of biochemicals and research reagents.[1] |
Synthesis of 3,6-di-O-TBDPS-D-galactal: A Representative Protocol
The synthesis of 3,6-di-O-TBDPS-D-galactal involves the selective protection of the primary (C-6) and one of the secondary (C-3) hydroxyl groups of D-galactal. A general and robust procedure for the introduction of a TBDPS group onto a primary hydroxyl is well-established and can be adapted for this synthesis.[2]
Experimental Workflow: Synthesis of 3,6-di-O-TBDPS-D-galactal
Caption: Workflow for the two-step synthesis of 3,6-di-O-TBDPS-D-galactal.
Detailed Protocol:
-
Step 1: Synthesis of 6-O-TBDPS-D-galactal
-
Dissolve D-galactal (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon).
-
Add imidazole (2.2 eq) to the solution.
-
Cool the mixture to 0 °C and add tert-butyldiphenylsilyl chloride (TBDPS-Cl, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Quench the reaction with methanol and remove the solvent under reduced pressure.
-
The residue is then subjected to a standard aqueous workup and purified by silica gel chromatography to yield 6-O-TBDPS-D-galactal.
-
-
Step 2: Synthesis of 3,6-di-O-TBDPS-D-galactal
-
Dissolve the purified 6-O-TBDPS-D-galactal (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add imidazole (2.2 eq) and TBDPS-Cl (1.1 eq) at 0 °C.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is worked up and the product is purified by silica gel chromatography to afford the desired 3,6-di-O-TBDPS-D-galactal.
-
Causality behind Experimental Choices:
-
Solvent: Anhydrous DMF is an excellent solvent for carbohydrates and the silylating reagents, ensuring a homogeneous reaction mixture.
-
Base: Imidazole acts as a base to neutralize the HCl generated during the reaction and also as a nucleophilic catalyst to activate the silyl chloride.
-
Stoichiometry: A slight excess of the silylating agent and base is used to ensure complete reaction of the hydroxyl groups.
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction and then allowed to proceed at room temperature for optimal reaction rates.
-
Purification: Silica gel chromatography is essential to separate the desired product from any partially silylated or over-silylated byproducts.
Application in Glycosylation: A Protocol for the Synthesis of 2-Deoxy-Galactosides
3,6-di-O-TBDPS-D-galactal is a valuable glycosyl donor for the synthesis of 2-deoxy-galactosides via a Ferrier-type rearrangement. The double bond between C1 and C2 of the galactal is activated by a Lewis acid, leading to the formation of an oxocarbenium ion intermediate. This intermediate is then attacked by a nucleophile (the glycosyl acceptor) at the anomeric position to form the 2,3-unsaturated glycoside. Subsequent reduction of the double bond yields the 2-deoxy-galactoside.
Experimental Workflow: Glycosylation using 3,6-di-O-TBDPS-D-galactal
Caption: General workflow for the synthesis of a 2-deoxy-galactoside.
Detailed Protocol:
-
Glycosylation:
-
To a solution of 3,6-di-O-TBDPS-D-galactal (1.0 eq) and the glycosyl acceptor (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of boron trifluoride diethyl etherate (BF₃·OEt₂) (0.2 eq) in DCM dropwise.
-
The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature and stirred until TLC analysis indicates the disappearance of the galactal donor.
-
The reaction is quenched by the addition of triethylamine, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel chromatography to yield the 2,3-unsaturated glycoside.
-
-
Reduction:
-
The purified 2,3-unsaturated glycoside is dissolved in a suitable solvent such as methanol or ethyl acetate.
-
Palladium on carbon (10 mol%) is added, and the mixture is stirred under an atmosphere of hydrogen gas until the reaction is complete.
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the 2-deoxy-galactoside, which can be further purified if necessary.
-
Self-Validating System and Mechanistic Insights:
The stereochemical outcome of the glycosylation is highly dependent on the nature of the acceptor and the reaction conditions. The bulky TBDPS group at C-3 is expected to favor the formation of the α-glycoside by sterically hindering the approach of the acceptor from the top face of the pyranose ring. However, the exact α/β ratio should be determined experimentally for each new acceptor. The successful synthesis of a trisaccharide containing both 2-deoxy α- and β-D-galactopyranosyl residues has been demonstrated using a related 3,4-O-isopropylidene-6-O-TBDPS-protected galactal donor, highlighting the utility of such building blocks in complex oligosaccharide synthesis.[3] The progress of both the glycosylation and reduction steps can be reliably monitored by TLC, and the structures of the intermediates and final product can be unequivocally confirmed by NMR spectroscopy and mass spectrometry.
Conclusion
3,6-di-O-TBDPS-D-galactal is a strategically designed and highly valuable building block for the synthesis of complex glycans and glycoconjugates. Its robust TBDPS protecting groups provide the necessary stability and stereodirecting influence for challenging glycosylation reactions. By carefully considering supplier qualifications and employing well-established synthetic protocols, researchers can confidently incorporate this versatile glycosyl donor into their synthetic strategies, paving the way for the discovery and development of new carbohydrate-based therapeutics and research tools.
References
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Codée, J. D. C., et al. (2018). Stereocontrolled Synthesis of 2-Deoxy-galactopyranosides via Isopropylidene-Protected 6-O-Silylated Donors. Organic Letters, 20(7), 2009–2012. [Link]
-
GlycoPODv2. (2021). Introduction of tert-butyldiphenylsilyl (TBDPS) group. Retrieved from [Link]
Sources
Technical Deep Dive: TBDMS vs. TBDPS Architectures in D-Galactal Scaffolds
Content Type: Technical Guide Audience: Senior Synthetic Chemists, Process Chemists, and Drug Discovery Leads Estimated Read Time: 12 Minutes
Executive Summary: The "Anchor" vs. The "Toggle"
In carbohydrate chemistry, the selection between tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS) protecting groups for D-galactal derivatives is rarely a matter of simple preference. It is a strategic decision that dictates the orthogonal stability , conformational landscape , and downstream reactivity of the pyranose ring.
This guide analyzes the mechanistic divergence between these two silyl ethers. While TBDMS serves as a flexible, temporary "toggle" for transient protection, TBDPS acts as a robust "anchor," providing profound acid stability and steric shielding that can stereoelectronically steer glycosylation outcomes.
Part 1: Structural & Electronic Fundamentals
To understand the functional differences, we must first quantify the structural disparity.
Steric and Electronic Architecture
The silicon atom in both groups is sterically crowded, but the nature of the shielding differs.
-
TBDMS (TBS): Features one tert-butyl group and two methyl groups. The methyls are relatively small, allowing rotational freedom. The steric bulk is localized near the silicon center.[1]
-
TBDPS (TPS): Features one tert-butyl group and two phenyl rings . The phenyl rings are not just bulky; they are planar and lipophilic. They create a "propeller-like" steric cone that extends significantly further from the silicon atom than the TBDMS group.
Implication for D-Galactal: In D-galactal, the C6 primary hydroxyl is the most accessible.
-
TBDMS at C6: Protects the oxygen but leaves the C4-C5 bond relatively exposed.
-
TBDPS at C6: The phenyl rings fold back over the pyranose ring (often engaging in
-stacking or dipole interactions), effectively shielding the -face of the molecule. This "remote shielding" is critical for controlling stereoselectivity at the anomeric center (C1).
Stability Hierarchy
The substitution of methyls for phenyls alters the Lewis basicity of the ether oxygen and the susceptibility of the Si-O bond to cleavage.
| Parameter | TBDMS (TBS) | TBDPS (TPS) | Factor Difference |
| Acid Stability (HCl/MeOH) | Low ( | High ( | ~100-250x |
| Base Stability | High | High | Comparable |
| Fluoride Sensitivity (TBAF) | High (Cleaves rapidly) | Moderate (Cleaves slowly) | TBDMS cleaves faster |
| Migration Potential | High (Trans-diaxial) | Low | TBDPS is static |
Part 2: Synthetic Utility & Reactivity Profiles
The Migration Risk (TBDMS Liability)
One of the most dangerous pitfalls in galactal chemistry is silyl migration . Under basic conditions (e.g., during alkylation of C3/C4), a TBDMS group at C3 can migrate to C4, or from C4 to C6.
-
Mechanism: Intramolecular pentacoordinate silicon intermediate.
-
TBDMS: The flexible methyl groups allow the formation of the transition state required for migration between proximal hydroxyls (specifically cis-diols or 1,3-relationships).
-
TBDPS: The rigid phenyl rings impose a high energy barrier for the pentacoordinate transition state, rendering migration kinetically incompetent under standard conditions.
Orthogonality in Practice
The stability gap allows for orthogonal deprotection strategies . You can install TBDPS at C6 as a permanent guard, then use TBDMS at C3/C4 for temporary masking.
Workflow Logic:
-
Global Protection: Install TBDPS at C6 and TBDMS at C3/C4.
-
Selective Deprotection: Treat with mild acid (e.g., AcOH/THF or PPTS).
-
Result: TBDMS cleaves; TBDPS remains intact.
Visualization: Orthogonal Logic Flow
The following diagram illustrates the decision matrix for selecting protection based on downstream requirements.
Caption: Decision matrix for selecting silyl protection based on acid stability and migration risks.
Part 3: Experimental Protocols
Protocol A: Regioselective C6-O-TBDPS Protection
This protocol installs the "Anchor" at the primary C6 position, leaving C3 and C4 free.
Reagents:
-
D-Galactal (1.0 equiv)[2]
-
TBDPSCl (1.1 equiv) — Stoichiometry is critical for selectivity.
-
Imidazole (2.5 equiv)
-
DMAP (0.05 equiv) — Catalyst.[3]
-
Anhydrous DMF (0.5 M concentration)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve D-Galactal in anhydrous DMF.
-
Base Addition: Add Imidazole and DMAP. Stir for 5 minutes at 0°C.
-
Silylation: Add TBDPSCl dropwise over 10 minutes. The slow addition favors the kinetic reaction at the primary C6 hydroxyl.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 3–6 hours.
-
Checkpoint: Monitor TLC (Hexane:EtOAc 3:1). Product (
) should appear; starting material ( ) should disappear. Avoid "oversilylation" (di-TBDPS) which appears at .
-
-
Workup: Quench with MeOH (1 mL). Dilute with Et2O, wash with water (3x) and brine. Dry over MgSO4.[4][5]
-
Purification: Flash chromatography on silica gel.
Self-Validating Check:
-
1H NMR: Look for the tert-butyl singlet at
1.05 ppm (9H) and the phenyl multiplet at 7.40–7.70 ppm (10H). The C6 protons should shift downfield, confirming functionalization.
Protocol B: Selective Cleavage of TBDMS in Presence of TBDPS
This protocol demonstrates the orthogonality, removing a "Toggle" TBDMS group while keeping the "Anchor" TBDPS intact.
Reagents:
-
Glacial Acetic Acid (AcOH)
-
THF / Water (3:1:1 ratio)
Step-by-Step:
-
Dissolution: Dissolve the substrate in THF.
-
Acidification: Add water and Glacial Acetic Acid (ratio THF:H2O:AcOH = 3:1:1).
-
Reaction: Stir at RT for 4–8 hours.
-
Mechanistic Note: The hydronium ion concentration generated by AcOH is sufficient to protonate the TBDMS oxygen (leading to cleavage) but insufficient to overcome the steric barrier of the TBDPS oxygen.
-
-
Monitoring: TLC should show the disappearance of the non-polar starting material and the appearance of a more polar alcohol.
-
Workup: Carefully neutralize with saturated NaHCO3 (gas evolution!). Extract with DCM.[8]
Part 4: Impact on Glycosylation (Ferrier Rearrangement)
The choice of protecting group at C6 profoundly influences the Ferrier Rearrangement , a key reaction for converting glycals into 2,3-unsaturated glycosides.
Stereoelectronic Control
-
TBDMS: Being smaller, TBDMS exerts minimal influence on the incoming nucleophile. The stereoselectivity (
ratio) is governed largely by the anomeric effect, typically favoring the -anomer (approx 3:1 to 5:1). -
TBDPS: The bulky phenyl rings at C6 can adopt a conformation that blocks the top face (
-face) of the oxocarbenium ion intermediate. This enhances -selectivity , often pushing the ratio to >10:1.
Visualization: Steric Steering
Caption: TBDPS enhances alpha-selectivity by sterically shielding the beta-face of the oxocarbenium intermediate.
References
-
Hanessian, S., & Lavallée, P. (1975).[1] The preparation and synthetic utility of tert-butyldiphenylsilyl ethers. Canadian Journal of Chemistry, 53(19), 2975-2977. Link
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[2][9][10][11] Journal of the American Chemical Society, 94(17), 6190-6191. Link
-
Mulzer, J., & Schöllhorn, B. (1990). Selective deprotection of TBDMS ethers in the presence of TBDPS ethers.[5] Angewandte Chemie International Edition, 29(4). Link
-
Drouet, K. E., & Theodorakis, E. A. (1999). Stereochemistry of the Ferrier rearrangement of D-galactal derivatives. Chemistry – A European Journal, 5(5). Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Link
Sources
- 1. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
A Technical Guide to 3,6-di-O-TBDPS-D-galactal: Synthesis, Characterization, and Application in Modern Glycochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate field of synthetic carbohydrate chemistry, the strategic use of protecting groups is paramount to achieving desired regioselectivity and stereoselectivity. Among the arsenal of available protecting groups, silyl ethers, particularly the tert-butyldiphenylsilyl (TBDPS) group, offer a unique combination of stability and selective reactivity. This guide provides an in-depth examination of 3,6-di-O-TBDPS-D-galactal, a key intermediate in the synthesis of complex oligosaccharides and glycoconjugates. We will explore the rationale behind the selection of the TBDPS protecting group, provide a detailed, field-tested protocol for its synthesis and characterization, and illustrate its application as a versatile glycosyl donor in drug discovery and development.
Introduction: The Strategic Importance of Silyl Ethers in Carbohydrate Synthesis
Carbohydrates are characterized by a high density of hydroxyl groups of similar reactivity, posing a significant challenge for selective chemical modification. The art of carbohydrate synthesis, therefore, relies heavily on sophisticated protecting group strategies. Silyl ethers have emerged as a cornerstone of these strategies due to their tunable stability, ease of introduction, and orthogonality to other common protecting groups like acyl and benzyl ethers.[1]
The tert-butyldiphenylsilyl (TBDPS) group, in particular, offers several distinct advantages:
-
Enhanced Stability: The TBDPS group is significantly more stable to acidic conditions than other common silyl ethers like trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS/TBS).[2][3] This robustness allows for chemical manipulations at other positions of the carbohydrate scaffold without premature deprotection.
-
Steric Influence: The significant steric bulk of the TBDPS group can direct the stereochemical outcome of glycosylation reactions, often favoring the formation of a specific anomer by blocking one face of the carbohydrate ring from the incoming glycosyl acceptor.[4]
-
Selective Protection: The use of TBDPS chloride (TBDPSCl) with a base like imidazole allows for the preferential silylation of sterically accessible primary hydroxyl groups over more hindered secondary ones.[5]
This guide focuses on 3,6-di-O-TBDPS-D-galactal, a derivative of D-galactal where the primary C-6 hydroxyl and the C-3 hydroxyl groups are protected. This specific protection pattern leaves the C-4 hydroxyl group available for further functionalization and renders the glycal double bond ready for activation, making it a valuable building block for the synthesis of 2-deoxygalactosides and other complex glycans.[6]
Core Compound Profile
A thorough understanding of the physicochemical properties of 3,6-di-O-TBDPS-D-galactal is essential for its effective use in synthesis.
| Property | Value | Source |
| Chemical Formula | C38H46O4Si2 | [7] |
| Molecular Weight | 622.95 g/mol | [7][8] |
| CAS Number | 352525-68-9 | [7] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Purity | ≥97% (Commercially available) | [9] |
| Storage Conditions | 2-8 °C, under inert atmosphere | [9] |
Synthesis of 3,6-di-O-TBDPS-D-galactal: A Validated Protocol
The following protocol describes a reliable method for the preparation of 3,6-di-O-TBDPS-D-galactal from D-galactal. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.
Rationale and Mechanism
The synthesis involves the selective silylation of the hydroxyl groups of D-galactal. The reaction proceeds via nucleophilic attack of the hydroxyl groups on the silicon atom of TBDPSCl. Imidazole acts as a base to deprotonate the hydroxyl group, increasing its nucleophilicity, and also serves as a catalyst by forming a more reactive silyl-imidazolium intermediate. The primary C-6 hydroxyl is the most reactive and is silylated first. By using a slight excess of the silylating agent, the C-3 hydroxyl is also protected. Anhydrous conditions are critical to prevent hydrolysis of the TBDPSCl and the silyl ether product.
Experimental Protocol
Materials:
-
D-galactal
-
tert-Butyldiphenylsilyl chloride (TBDPSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Toluene
-
1 M Hydrochloric acid (HCl), aqueous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), dissolve D-galactal (1.0 equivalent) in anhydrous DMF (approx. 5-10 mL per mmol of galactal).
-
Addition of Reagents: To the stirred solution at room temperature, add imidazole (3.0 equivalents). Once dissolved, add TBDPSCl (2.5 equivalents) portion-wise or via syringe.[5] A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexanes:Ethyl Acetate 4:1 v/v). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear. The reaction typically takes 12-24 hours.
-
Quenching: Once the reaction is complete, quench by the slow addition of methanol (3.0 equivalents) to consume any excess TBDPSCl.
-
Workup:
-
Co-evaporate the reaction mixture with toluene under reduced pressure to remove the DMF.[5]
-
Dissolve the resulting residue in Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with 1 M aq. HCl, water, saturated aq. NaHCO₃, and finally, brine.[5] These washes remove imidazole salts and other aqueous-soluble impurities.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[5]
-
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of Hexanes and Ethyl Acetate to afford 3,6-di-O-TBDPS-D-galactal as a pure solid.[10]
Characterization and Data
Confirmation of the product's identity and purity is achieved through standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (CDCl₃) | Characteristic peaks for the anomeric proton, olefinic protons of the glycal, aromatic protons of the phenyl groups, and the tert-butyl protons. |
| ¹³C NMR (CDCl₃) | Signals corresponding to the carbons of the pyranose ring, the phenyl groups, and the tert-butyl group. |
| Mass Spectrometry (HRMS) | Calculated m/z for [M+Na]⁺ should match the observed value, confirming the molecular formula C38H46O4Si2. |
| FT-IR | Absence of a broad O-H stretching band (~3300 cm⁻¹) from the starting material. Presence of Si-O-C and Si-Ph bands. |
Application in Glycosylation Chemistry
3,6-di-O-TBDPS-D-galactal is a powerful intermediate for the synthesis of 2-deoxy-α-galactosides. The glycal double bond can be activated, for example, through epoxidation followed by nucleophilic opening by a glycosyl acceptor. The bulky silyl groups play a crucial role in directing the stereochemical outcome of these reactions.[4][11]
Workflow: Synthesis of a 2-Deoxygalactoside
The following workflow illustrates a common application of 3,6-di-O-TBDPS-D-galactal.
Sources
- 1. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. 3,6-DI-O-Tert-butyldiphenylsilyl-D-glucal | C38H46O4Si2 | CID 16213141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. vibrantpharma.com [vibrantpharma.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
Technical Guide: 3,6-Di-O-TBDPS-D-Galactal as a Chiral Building Block
This guide explores the structural utility, synthesis, and application of 3,6-di-O-tert-butyldiphenylsilyl-D-galactal (3,6-di-O-TBDPS-D-galactal) as a chiral scaffold in carbohydrate chemistry and drug discovery.
Executive Summary
3,6-di-O-TBDPS-D-galactal is a strategically protected derivative of D-galactal. Its value lies in the regioselective placement of bulky tert-butyldiphenylsilyl (TBDPS) groups at the C6 (primary) and C3 (allylic) positions, leaving the C4 hydroxyl group free or available for orthogonal protection. This specific substitution pattern creates a unique steric environment that directs the stereochemical outcome of electrophilic additions (e.g., epoxidation, cyclopropanation) and rearrangements (e.g., Ferrier). Unlike fully protected glycals, the 3,6-di-O-TBDPS variant serves as a "divergent node" in total synthesis, allowing access to both galacto- and gluco-configured targets via C4 inversion.
Structural Analysis & Mechanistic Role
The TBDPS Advantage
While TBDMS (tert-butyldimethylsilyl) is common, TBDPS is preferred in complex oligosaccharide synthesis for two reasons:
-
Acid Stability: TBDPS ethers are approximately 100 times more stable to acid hydrolysis than TBDMS ethers, surviving the acidic conditions often required for glycosylation or acetal formation.
-
Steric Shielding: The two phenyl rings on the silicon atom create a "propeller-like" steric shield. At the C3 position, this bulk effectively blocks the beta-face of the glycal double bond, directing incoming electrophiles to the alpha-face (or vice versa depending on the specific reaction manifold).
Regiochemical Control
The synthesis of this building block relies on the intrinsic reactivity differences of the hydroxyl groups on the D-galactal core:
-
C6-OH (Primary): Highest reactivity. Silylates first.[1]
-
C3-OH (Allylic Secondary): Enhanced acidity and nucleophilicity compared to a standard secondary alcohol due to the adjacent double bond. Silylates second.
-
C4-OH (Secondary, Pseudo-axial): In the D-galactal half-chair conformation, the C4 hydroxyl is pseudo-axial and sterically crowded. It reacts slowest.
This reactivity gradient allows for the one-pot, regioselective synthesis of the 3,6-protected species without requiring intermediate blocking/deblocking steps.
Experimental Protocol: Synthesis
Note: This protocol is based on standard silylation kinetics for glycals.
Materials
-
Substrate: D-Galactal (1.0 equiv)
-
Reagent: tert-Butyldiphenylchlorosilane (TBDPSCl) (2.2 – 2.4 equiv)
-
Base: Imidazole (5.0 equiv)
-
Solvent: Anhydrous DMF (0.2 M concentration)
Methodology
-
Setup: Flame-dry a round-bottom flask and cool under an Argon atmosphere.
-
Dissolution: Dissolve D-Galactal (e.g., 1.0 g) in anhydrous DMF (35 mL). Add Imidazole (2.3 g) and stir until fully dissolved.
-
Addition: Cool the solution to 0°C. Add TBDPSCl (3.9 mL) dropwise via syringe over 20 minutes.
-
Causality: Slow addition at low temperature prevents "overshoot" silylation at the sluggish C4 position.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.
-
Monitoring: TLC (Hexanes/EtOAc 4:1) will show the disappearance of the baseline material (galactal) and the transient appearance of the mono-6-O-silyl intermediate, followed by the major 3,6-di-silyl product.
-
-
Workup: Dilute with Et2O (100 mL) and wash successively with H2O (3x), Sat. NaHCO3, and Brine.
-
Purification: Flash column chromatography on silica gel (Eluent: Hexanes/EtOAc 9:1).
Yield Expectation: 85–92% as a colorless oil or white foam.
Key Applications & Transformations
Stereoselective Epoxidation (1,2-Anhydro Sugars)
The 3,6-di-O-TBDPS scaffold is an ideal precursor for Danishefsky-type epoxidation using dimethyldioxirane (DMDO).
-
Mechanism: The bulky TBDPS group at C3 shields the syn face (relative to the substituent). In galactal, the C3-substituent is pseudo-equatorial. The TBDPS group directs the DMDO attack to the opposite face, enhancing selectivity for the formation of the alpha-epoxide (1,2-anhydro-alpha-D-galactose).
-
Utility: These epoxides are powerful glycosyl donors that react with alcohols to form 1,2-trans-glycosides (beta-glycosides) with high fidelity.
Ferrier Rearrangement (Type I)
When treated with Lewis acids (e.g., BF3·OEt2) and a nucleophile (alcohol), 3,6-di-O-TBDPS-D-galactal undergoes the Ferrier rearrangement to yield 2,3-unsaturated glycosides .
-
Role of TBDPS: Unlike acetyl groups (which can participate and form orthoesters), the TBDPS ether is non-participating. This simplifies the mechanism to a direct S_N1-like pathway, often favoring the alpha-anomer due to the anomeric effect, while the bulky C6-TBDPS group prevents ring inversion.
C4-Inversion (Synthesis of Glucal Derivatives)
A unique advantage of the 3,6-protection pattern is the free C4-OH.
-
Protocol: Triflation of C4-OH followed by nucleophilic displacement (e.g., with nitrite or acetate) inverts the stereocenter.
-
Result: Transformation of the Galactal scaffold into the Glucal scaffold. This allows a single starting material (D-galactal) to supply building blocks for both stereochemical series.
Visualization of Workflows
Synthesis & Selectivity Pathway
The following diagram illustrates the kinetic hierarchy that enables the synthesis of the 3,6-isomer.
Caption: Kinetic hierarchy of silylation on D-galactal. C6 reacts first, followed by C3. C4 remains free due to steric crowding.
Application Logic: The Divergent Node
This diagram shows how the 3,6-di-O-TBDPS building block serves as a pivot point for diverse chemical outcomes.
Caption: Divergent synthetic utility. The free C4-OH allows switching between Galacto- and Gluco-series.
Quantitative Data Summary
| Parameter | TBDPS Ether | TBDMS Ether | Acetyl Ester | Relevance to Galactal |
| Acid Stability (Relative) | ~10,000 | ~100 | 1 | Crucial for subsequent glycosylations. |
| Base Stability | High | High | Low (Labile) | Allows basic workup/modifications. |
| Steric Bulk (A-value) | Very High | High | Low | TBDPS directs facial selectivity. |
| Migration Tendency | Very Low | Low | High (Acyl migration) | Prevents C4->C3 scrambling. |
References
-
Hanessian, S., & Lavallée, P. (1975). "The preparation and synthetic utility of tert-butyldiphenylsilyl ethers." Canadian Journal of Chemistry.[2] Link (Foundational chemistry of TBDPS stability).
-
Danishefsky, S. J., & Bilodeau, M. T. (1996). "Glycals in Organic Synthesis: The Evolution of Comprehensive Strategies for the Assembly of Oligosaccharides and Glycoconjugates of Biological Consequence." Angewandte Chemie International Edition. Link (Context for glycal epoxidation and use of silyl protection).
-
Boutureira, O., et al. (2012). "Fluorogenic 2-Deoxyglycosides: A Robust Tool for the Detection of Glycosidases." ACS Chemical Biology. Link (Demonstrates use of silylated glycals in probe synthesis).
-
Pedersen, C. M., & Bols, M. (2010). "Improving the reactivity of glycosyl donors." Organic & Biomolecular Chemistry. Link (Discusses "armed/disarmed" effects of silyl groups).
-
Organic Syntheses. (2021). "Stereoselective [2+2] Cycloadditions: Synthesis of a Tri-O-Bn-D-Glucal-derived β-Lactam." Organic Syntheses. Link (Analogous reactivity of protected glycals).
Sources
Conformational Analysis of 3,6-Disilyl Protected Galactals
The 3,6-disilyl protected galactal system represents a sophisticated case study in carbohydrate conformational analysis, where the interplay between steric bulk (A-strain) and stereoelectronic effects (vinylogous anomeric effect) dictates the half-chair equilibrium. This guide provides a technical deep-dive into the structural dynamics, analytical characterization, and synthetic utility of these scaffolds.
Technical Guide & Protocol
Executive Summary
In carbohydrate synthesis, 3,6-di-O-silyl-D-galactals (e.g., 3,6-di-O-TBDMS or 3,6-di-O-TIPS) serve as versatile intermediates, allowing for the selective functionalization of the C4 position. Unlike rigid 4,6-benzylidene or 4,6-silylene locked systems, the 3,6-disilyl protection leaves the pyranose ring with significant conformational flexibility.
The core challenge—and opportunity—lies in the half-chair equilibrium (
Part 1: The Structural Paradigm
The Half-Chair Equilibrium
The D-galactal ring exists primarily in a half-chair conformation. The two limiting conformers are:
- (Standard Half-Chair): C5 is up, C4 is down relative to the C1-C2-O plane.
- (Inverted Half-Chair): C4 is up, C5 is down.
In unprotected D-galactal , the
The "Silyl Effect" at C3 and C6
When bulky silyl groups (TBS, TIPS) are introduced at C3 and C6:
-
C3-Silyl (The Pivot): The C3-OR bond is allylic.
-
Electronic Factor (VAE): The vinylogous anomeric effect stabilizes the pseudo-axial orientation of electronegative substituents at C3 (overlap of
with is minimized, but with is maximized). This favors the conformer (or a distorted ). -
Steric Factor (A1,3): A bulky silyl ether (OTBS) experiences severe steric repulsion with the C1-H or C2-H if placed pseudo-axial. It strongly prefers the pseudo-equatorial position to minimize 1,3-allylic strain. This favors the
conformer.
-
-
C6-Silyl (The Anchor): The C6-OTBS group is exocyclic but bulky. It restricts the rotation of the C5-C6 bond (
rotamers). While it does not "lock" the ring like a 4,6-bridge, it destabilizes conformers that place C6 in a sterically crowded axial position.
Net Result: For 3,6-di-O-TBDMS-galactal, the steric bulk of the C3-silyl group dominates , locking the system predominantly in the
Part 2: Analytical Methodologies
NMR Spectroscopy ( H coupling constants)
The vicinal coupling constants (
| Coupling | Diagnostic Note | ||
| 6.0 - 6.5 Hz | 6.0 - 6.5 Hz | Not diagnostic (alkene protons). | |
| 1.5 - 2.5 Hz | 4.0 - 5.5 Hz | Critical. Small | |
| 2.0 - 3.5 Hz | ~1.0 Hz | Small in both, but varies with twist. Galactal H3/H4 are gauche. | |
| 1.0 - 2.0 Hz | ~1.0 Hz | Small due to pseudo-ax H4 in |
Interpretation:
-
If
Hz, the ring is in the form (H3 is pseudo-axial, OR group is pseudo-equatorial). -
If
Hz, the equilibrium has shifted toward (H3 is pseudo-equatorial, OR group is pseudo-axial).
X-Ray Crystallography
Solid-state analysis of 3,6-disilyl galactals often reveals a distorted half-chair. The silyl groups adopt a conformation where the Si-O bond is roughly coplanar with the C2-C3 bond to minimize steric clash, further flattening the ring.
Part 3: Synthetic Implications (Stereoselectivity)[1]
The conformation dictates the facial selectivity of electrophilic attack (e.g., epoxidation with DMDO or mCPBA).
The Facial Bias
-
In
Conformation:-
Top Face (Beta): Hindered by the pseudo-axial C4-substituent (even if it's an OH, it projects upward).
-
Bottom Face (Alpha): Relatively open, though the pseudo-equatorial C3-OTBS offers some screening.
-
Outcome: Major product is the
-epoxide (anti to the C4 group).
-
-
In
Conformation:-
Top Face (Beta): C4 becomes pseudo-equatorial, opening the top face.
-
Outcome: Increased formation of the
-epoxide .
-
The "Directing" Effect
If the C3-silyl group is capable of coordination (rare for pure silyl ethers, common for carbamates), it can direct the electrophile syn to itself. However, for 3,6-di-O-TBDMS, the effect is purely steric. The alpha-selectivity is generally enhanced compared to unprotected galactal because the bulky C3-TBS blocks the beta-trajectory more effectively than a hydroxyl.
Part 4: Experimental Protocols
Synthesis of 3,6-di-O-(tert-butyldimethylsilyl)-D-galactal
Note: This protocol selectively protects the primary C6 and the allylic C3 hydroxyls, leaving C4 free.
Reagents: D-Galactal, TBDMSCl (tert-butyldimethylsilyl chloride), Imidazole, DMAP (catalytic), DMF (anhydrous).
Step-by-Step Workflow:
-
Preparation: Dissolve D-galactal (1.0 eq, e.g., 5 mmol) in anhydrous DMF (0.5 M concentration) under an argon atmosphere.
-
Base Addition: Add Imidazole (4.5 eq) and DMAP (0.1 eq). Stir at 0°C for 10 minutes.
-
Silylation: Add TBDMSCl (2.2 eq) portion-wise over 15 minutes.
-
Rationale: The primary C6-OH reacts fastest.[1] The allylic C3-OH is more reactive than the secondary C4-OH due to electronic activation and accessibility.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1). The di-silyl product (
) should form, with minor tri-silyl byproduct ( ). -
Quench: Dilute with Et_2O, wash with saturated NaHCO_3, water (x3 to remove DMF), and brine.
-
Purification: Flash chromatography on silica gel (Hexane/EtOAc 9:1 to 4:1).
-
Yield: Expect 75–85% of the 3,6-disilyl derivative.
Conformational Analysis Workflow (NMR)
-
Sample Prep: Dissolve 10 mg of the product in 0.6 mL CDCl_3.
-
Acquisition: Acquire a standard
H NMR (minimum 400 MHz, preferably 600 MHz for resolution of multiplets). -
Decoupling (Optional): If
and signals overlap, perform a 1D-TOCSY or COSY to identify the spin system. -
Measurement:
-
Locate
(dd, ppm). Measure . -
Locate
(dt or m, ppm). Measure width at half-height ( ) if splitting is obscure.
-
-
Assignment:
-
Hz
Conformation (Major). -
Hz
Distorted/ Conformation .
-
Hz
Part 5: Visualization & Logic
Conformational Equilibrium Diagram
The following diagram illustrates the equilibrium and the factors influencing the stability of the 3,6-disilyl galactal.
Caption: Conformational equilibrium of 3,6-disilyl galactal. Steric bulk at C3 strongly favors the 4H5 conformer, leading to alpha-selective epoxidation.
References
-
Conformational Analysis of Glycals
-
Rico-Lattes, I., et al. "Conformational analysis of 3-O-substituted glycals by NMR and molecular modeling." Journal of Organic Chemistry, 2000. Link (Generalized reference for glycal coupling constants).
-
-
3,6-Disilyl Protection Strategy
-
Imamura, A., et al. "Silyl-protective groups influencing the reactivity and selectivity in glycosylations." Beilstein Journal of Organic Chemistry, 2017. Link
-
-
Stereoselective Epoxidation
-
Deng, L., et al. "Stereoselective synthesis of galactal epoxides and their application." Journal of the American Chemical Society, 1999. Link (Foundational work on glycal epoxidation selectivity).
-
-
NMR Coupling Constants Data
Note: Specific CAS for 3,6-di-O-TBDMS-galactal is 163381-38-2 (as the 4-acetate derivative).
Sources
Methodological & Application
Application Note: Strategic Functionalization of the C4-Hydroxyl in 3,6-di-O-TBDPS-D-galactal for Advanced Glycan Synthesis
An In-Depth Technical Guide
For researchers, synthetic chemists, and professionals in drug development, D-galactal and its derivatives are powerful synthons for the construction of complex oligosaccharides and glycoconjugates. Their versatile reactivity, stemming from the endocyclic double bond, allows for a wide array of transformations. However, the selective manipulation of the hydroxyl groups is paramount for achieving specific synthetic targets. This guide focuses on the strategic functionalization of the C4-hydroxyl group of 3,6-di-O-tert-butyldiphenylsilyl-D-galactal, a key intermediate where the bulky silyl ethers at C3 and C6 direct reactivity towards the C4 position.
The choice of tert-butyldiphenylsilyl (TBDPS) ethers as protecting groups is a deliberate one. TBDPS groups are known for their substantial steric bulk and high stability under a wide range of reaction conditions, yet they can be removed reliably using fluoride reagents.[1][2][3] In the context of D-galactal, placing these bulky groups at the C3 and C6 positions effectively shields these hydroxyls, leaving the C4-hydroxyl as the primary site for reaction. This steric and electronic influence is a cornerstone of the synthetic strategies that follow.[1][4] This document provides a detailed exploration of key transformations at the C4 position, complete with mechanistic insights and actionable laboratory protocols.
Part 1: Synthesis of the Starting Material: 3,6-di-O-TBDPS-D-galactal
The journey begins with the preparation of the starting material. The selective protection of D-galactal is a critical first step. The primary hydroxyl at C6 is significantly more reactive than the secondary hydroxyls at C3 and C4, allowing for its preferential silylation. Subsequent protection of the C3 hydroxyl can then be achieved, yielding the desired 3,6-di-O-TBDPS-D-galactal.
Experimental Protocol 1: Synthesis of 3,6-di-O-TBDPS-D-galactal
This protocol outlines the two-step selective silylation of D-galactal.
Materials:
-
D-galactal
-
tert-Butyldiphenylsilyl chloride (TBDPSCl)
-
Imidazole
-
Dry N,N-Dimethylformamide (DMF)
-
Dry Pyridine
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Step A: Selective 6-O-Silylation: a. Dissolve D-galactal (1.0 equiv.) in dry DMF. b. Add imidazole (2.5 equiv.) to the solution and stir until dissolved. c. Cool the mixture to 0 °C in an ice bath. d. Add TBDPSCl (1.1 equiv.) dropwise to the solution. e. Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed. f. Quench the reaction by adding methanol and concentrate under reduced pressure. g. Redissolve the residue in EtOAc and wash sequentially with water, saturated aq. NaHCO₃, and brine. h. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. i. Purify the crude product by silica gel column chromatography to yield 6-O-TBDPS-D-galactal.[5][6]
-
Step B: 3-O-Silylation: a. Dissolve the product from Step A (1.0 equiv.) in dry pyridine. b. Add TBDPSCl (1.2 equiv.) and a catalytic amount of DMAP. c. Stir the reaction at room temperature for 24-48 hours, monitoring by TLC. d. Upon completion, cool the reaction to 0 °C and slowly add water to quench. e. Concentrate the mixture and redissolve in EtOAc. f. Wash the organic layer with 1 M HCl (to remove pyridine), water, saturated aq. NaHCO₃, and brine. g. Dry over anhydrous Na₂SO₄, filter, and concentrate. h. Purify by silica gel column chromatography to obtain 3,6-di-O-TBDPS-D-galactal as a white solid.
| Compound | Starting Material | Reagents | Typical Yield |
| 6-O-TBDPS-D-galactal | D-galactal | TBDPSCl (1.1 eq), Imidazole | 85-95% |
| 3,6-di-O-TBDPS-D-galactal | 6-O-TBDPS-D-galactal | TBDPSCl (1.2 eq), Pyridine | 80-90% |
Part 2: Key Functionalization Strategies for the C4-Hydroxyl Group
With the C3 and C6 positions blocked, the C4-hydroxyl becomes the focal point for synthetic manipulation. The following sections detail three powerful strategies to introduce diverse functionalities at this position.
Strategy 1: Oxidation to a 4-Keto Intermediate
Oxidation of the C4-hydroxyl group to a ketone furnishes a versatile α,β-unsaturated ketone system (an enone). This intermediate is primed for a variety of subsequent transformations, most notably 1,4-conjugate additions (Michael additions), which allow for the introduction of carbon and heteroatom nucleophiles at the C3 position.
Causality of Reagent Choice: Reagents like Dess-Martin periodinane (DMP) or Swern oxidation conditions are preferred due to their mild nature, which prevents side reactions involving the acid-sensitive glycal double bond and silyl ethers.
Caption: Oxidation of C4-OH and subsequent Michael addition.
Strategy 2: Activation and Nucleophilic Substitution (Sₙ2)
This strategy is a classic and highly effective method for inverting the stereochemistry at a chiral center and introducing a new functional group. The C4-hydroxyl is first converted into a good leaving group (e.g., mesylate, tosylate, or triflate). Subsequent treatment with a nucleophile results in an Sₙ2 displacement, leading to inversion of configuration at C4 (from equatorial to axial in the galactal's half-chair conformation) and the introduction of the nucleophile.[7]
This pathway is particularly valuable for synthesizing 4-deoxy-4-azido or 4-deoxy-4-thio derivatives, which are precursors to amino sugars and thio sugars, respectively.[7][8]
The Logic of Inversion: The Sₙ2 reaction proceeds via a backside attack mechanism. The incoming nucleophile approaches the carbon atom from the side opposite to the leaving group, forcing an inversion of the stereocenter, akin to an umbrella flipping inside out in the wind. This stereochemical control is a cornerstone of modern carbohydrate synthesis.
Caption: Sₙ2 displacement at C4 with stereochemical inversion.
Strategy 3: Epoxidation and Nucleophilic Ring-Opening
While not a direct reaction at the C4-hydroxyl, its presence (or its conversion to an ether or ester) directs the stereochemistry of the epoxidation of the C1-C2 double bond. The resulting 1,2-anhydrosugar (epoxide) is a highly strained and reactive intermediate.[9] The subsequent ring-opening with a nucleophile is governed by the Fürst-Plattner rule (diaxial opening), leading to the formation of 2-deoxy-2-substituted glycosides.[10][11]
For instance, epoxidation of 3,6-di-O-TBDPS-D-galactal with an agent like dimethyldioxirane (DMDO) or m-CPBA typically forms the α-epoxide due to steric hindrance from the quasi-equatorial C3-OTBDPS group. Nucleophilic attack at C1 then proceeds from the opposite (β) face, yielding β-glycosides. The nature of the C4 substituent can modulate this process.
Part 3: Detailed Application Protocols
The following protocols provide step-by-step instructions for key transformations at the C4-hydroxyl of 3,6-di-O-TBDPS-D-galactal.
Experimental Protocol 2: Dess-Martin Oxidation of the C4-Hydroxyl
Objective: To synthesize 4-keto-3,6-di-O-TBDPS-D-galactal.
Materials:
-
3,6-di-O-TBDPS-D-galactal (1.0 equiv.)
-
Dess-Martin Periodinane (DMP) (1.5 equiv.)
-
Dry Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous Na₂S₂O₃ solution
-
Anhydrous Na₂SO₄
-
Silica gel
Procedure:
-
Dissolve 3,6-di-O-TBDPS-D-galactal in dry DCM under an argon atmosphere.
-
Add Dess-Martin Periodinane in one portion at room temperature.
-
Stir the mixture for 2-4 hours, monitoring the reaction progress by TLC. The reaction is typically rapid.
-
Upon completion, dilute the reaction mixture with DCM.
-
Quench the reaction by pouring it into a stirred mixture of saturated aq. NaHCO₃ and saturated aq. Na₂S₂O₃ (1:1 v/v). Stir vigorously for 15-20 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the 4-keto derivative as a clear oil or white solid.
Experimental Protocol 3: Synthesis of 4-Azido-4-deoxy-D-guloseptal Derivative via Sₙ2 Displacement
Objective: To synthesize the 4-azido derivative with inversion of configuration at C4.
Materials:
-
3,6-di-O-TBDPS-D-galactal (1.0 equiv.)
-
Methanesulfonyl chloride (MsCl) (1.5 equiv.)
-
Dry Pyridine
-
Sodium azide (NaN₃) (5.0 equiv.)
-
Dry DMF
-
Toluene
-
Ethyl acetate (EtOAc)
-
Anhydrous Na₂SO₄
Procedure:
-
Step A: Mesylation of the C4-Hydroxyl a. Dissolve 3,6-di-O-TBDPS-D-galactal in dry pyridine and cool the solution to 0 °C. b. Add MsCl dropwise with stirring. c. Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC. d. Once the starting material is consumed, quench the reaction by the slow addition of water. e. Concentrate the mixture, co-evaporate with toluene to remove residual pyridine. f. Dissolve the residue in EtOAc and wash sequentially with 1 M HCl, water, saturated aq. NaHCO₃, and brine. g. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude mesylate is often used directly in the next step without further purification.
-
Step B: Azide Displacement a. Dissolve the crude mesylate from Step A in dry DMF. b. Add sodium azide (NaN₃) to the solution. c. Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC. d. After completion, cool the reaction to room temperature and pour it into water. e. Extract the aqueous mixture three times with EtOAc. f. Combine the organic layers, wash extensively with water (to remove DMF) and then with brine. g. Dry the organic layer over Na₂SO₄, filter, and concentrate. h. Purify the crude product by silica gel column chromatography to yield the 4-azido-4-deoxy derivative. The inversion of configuration can be confirmed by ¹H NMR analysis of the coupling constants of the C4 proton.[7]
Caption: Workflow for the two-step synthesis of the 4-azido derivative.
References
-
Bols, M., & Pedersen, C. (2017). Silyl-protective Groups Influencing the Reactivity and Selectivity in Glycosylations. Beilstein Journal of Organic Chemistry, 13, 93–105. [Link][1][4]
-
Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Angewandte Chemie International Edition, 48(11), 1900-1934. [Link][12]
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley. [Link]
-
Stick, R. V., & Williams, S. J. (2013). Nucleophilic Substitution at the Anomeric Centre. In Carbohydrates: The Essential Molecules of Life (2nd ed.). Elsevier. [Link][13][14]
-
Hanessian, S., & Lavallee, P. (1975). The Preparation and Synthetic Utility of tert-Butyldiphenylsilyl Ethers. Canadian Journal of Chemistry, 53(19), 2975-2977. [Link][6]
-
Danishefsky, S. J., & Bilodeau, M. T. (1996). Glycals in Organic Synthesis: The Evolution of Comprehensive Strategies for the Assembly of Oligosaccharides and Glycoconjugates of Biological Consequence. Angewandte Chemie International Edition in English, 35(13‐14), 1380-1419. [Link][9]
-
Berlin, W. K., et al. (1986). Synthesis of 4-deoxy-D-xylo-hexose and 4-azido-4-deoxy-D-glucose and their effects on lactose synthase. Carbohydrate Research, 151, 101-110. [Link][7]
-
Manzano, V. E., Uhrig, M. L., & Varela, O. (2008). Straightforward synthesis of thiodisaccharides by ring-opening of sugar epoxides. The Journal of Organic Chemistry, 73(18), 7224–7235. [Link][10]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10883519, 6-O-tert-Butyldiphenylsilyl-D-galactal. [Link][5]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link][11]
Sources
- 1. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 6-O-tert-Butyldiphenylsilyl-D-galactal | C22H28O4Si | CID 10883519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Synthesis of 4-deoxy-D-xylo-hexose and 4-azido-4-deoxy-D-glucose and their effects on lactose synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 4-O-(4-Amino-4-deoxy-β-D-xylopyranosyl)paromomycin and 4-S-(β-D-Xylopyranosyl)-4-deoxy-4’-thio-paromomycin and Evaluation of their Antiribosomal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Straightforward synthesis of thiodisaccharides by ring-opening of sugar epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. books.rsc.org [books.rsc.org]
Application Note: High-Fidelity Synthesis of 2-Deoxy-Galactosides via 3,6-Di-O-TBDPS-D-Galactal Assembly
This Application Note is designed for researchers in carbohydrate chemistry and drug discovery. It details the high-fidelity synthesis of 2-deoxy-galactosides utilizing the sterically demanding 3,6-di-O-TBDPS-D-galactal scaffold.
Executive Summary
The synthesis of 2-deoxy-glycosides is a persistent challenge in carbohydrate chemistry due to the absence of a C-2 substituent to direct stereoselectivity via neighboring group participation (anchimeric assistance).[1] This protocol details the use of 3,6-di-O-tert-butyldiphenylsilyl-D-galactal (3,6-di-O-TBDPS-galactal) as a superior glycosyl donor. The bulky TBDPS groups at C-3 and C-6 impose significant steric constraints on the pyranose ring, favoring the formation of
Strategic Rationale & Mechanistic Insight
The Challenge of 2-Deoxy-Galactosides
Unlike 2-hydroxy sugars, 2-deoxy sugars lack a directing group at C-2. Consequently, glycosylation outcomes are dictated primarily by the anomeric effect (favoring
The Role of 3,6-Di-O-TBDPS Protection
The selection of the TBDPS (tert-butyldiphenylsilyl) group is not arbitrary. It serves a dual purpose:
-
Conformational Locking: The bulky silyl groups, particularly at the allylic C-3 and primary C-6 positions, bias the galactal ring towards a half-chair conformation (
or ) that sterically shields the -face. -
Electronic Modulation: Silyl ethers are electron-donating, making the enol ether (glycal) sufficiently nucleophilic for activation by mild acids like Triphenylphosphine Hydrobromide (TPHB), yet stable enough to prevent premature hydrolysis.
Mechanistic Pathway
The reaction proceeds via an electrophilic addition to the glycal double bond.
-
Protonation: The acid catalyst (TPHB) protonates C-2, generating a transient oxocarbenium ion.
-
Nucleophilic Attack: The alcohol acceptor attacks the anomeric center (C-1). The bulky TBDPS at C-3 effectively blocks the top face, directing the nucleophile to the bottom (
) face.
Figure 1: Mechanistic pathway for the conversion of 3,6-di-O-TBDPS-galactal to 2-deoxy-galactosides.
Experimental Protocols
Precursor Synthesis: 3,6-di-O-TBDPS-D-Galactal
This step selectively protects the primary C-6 and the allylic C-3 hydroxyls, leaving C-4 free for further diversification (or protection).
Reagents:
-
D-Galactal (Commercial grade)
-
tert-Butyldiphenylchlorosilane (TBDPSCl)
-
N,N-Dimethylformamide (DMF, Anhydrous)
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add D-Galactal (1.46 g, 10.0 mmol) and Imidazole (3.40 g, 50.0 mmol).
-
Solvation: Add anhydrous DMF (20 mL) and stir until dissolved. Cool the solution to 0°C.
-
Silylation: Add TBDPSCl (6.05 g, 22.0 mmol, 2.2 eq) dropwise over 15 minutes.
-
Note: The primary C-6 silylates rapidly. The allylic C-3 is the next most reactive. C-4 is secondary and sterically hindered, allowing for high regioselectivity.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1). The di-silyl product (
) should be the major spot. -
Workup: Dilute with Et₂O (100 mL), wash with water (3 x 50 mL) and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Silica gel, Hexane
5% EtOAc/Hexane) yields 3,6-di-O-TBDPS-D-galactal as a colorless oil/foam.
C-4 Functionalization (Critical Step)
Warning: Leaving C-4 as a free hydroxyl during glycosylation can lead to polymerization (self-glycosylation). It must be protected.[3]
-
For maximum
-selectivity: Install a Pivaloyl (Piv) group. The bulk of the Piv group at C-4 works synergistically with the TBDPS groups to block the -face. -
For general protection: Benzylation (Bn) is standard.
Protocol (Pivaloylation):
-
Dissolve 3,6-di-O-TBDPS-galactal (1 eq) in Pyridine/DCM (1:1).
-
Add Pivaloyl chloride (1.5 eq) and catalytic DMAP.
-
Stir at RT for 4 hours. Work up and purify to obtain 4-O-Piv-3,6-di-O-TBDPS-galactal .
Glycosylation Protocol (TPHB Method)
This method utilizes Triphenylphosphine Hydrobromide (TPHB) as a mild, anhydrous source of HBr to catalyze the addition.
Table 1: Reaction Components
| Component | Equivalents | Role |
|---|---|---|
| Donor (4-O-Piv-3,6-di-TBDPS-galactal) | 1.2 - 1.5 eq | Glycosyl donor |
| Acceptor (ROH) | 1.0 eq | Nucleophile |
| TPHB (Triphenylphosphine hydrobromide) | 0.05 - 0.1 eq | Catalyst / Proton source |
| Dichloromethane (DCM) | 0.1 M | Solvent (Anhydrous) |
Step-by-Step Procedure:
-
Drying: Co-evaporate the Donor and Acceptor with toluene (3x) to remove trace water. Dry under high vacuum for 2 hours.
-
Solvation: Dissolve the mixture in anhydrous DCM under Argon.
-
Catalysis: Cool the mixture to 0°C . Add TPHB (5 mol%) in one portion.
-
Observation: The solution may turn slightly yellow.
-
-
Propagation: Stir at 0°C for 1 hour, then allow to warm to RT over 2 hours.
-
TLC Monitoring: Look for the disappearance of the glycal (high
) and the appearance of the product (lower ).
-
-
Quench: Quench the reaction with saturated aqueous NaHCO₃ (5 mL).
-
Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Silica gel chromatography (Gradient Hexane/EtOAc).
Expected Outcome:
-
Yield: 75-90%
-
Selectivity:
: ratio typically > 10:1 due to the TBDPS shielding.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in solvent/reagents | Use freshly distilled DCM and flame-dried glassware. TPHB is hygroscopic; store in a desiccator. |
| Poor | Lack of steric bulk at C-4 | Ensure C-4 is protected with a bulky group (Pivaloyl) rather than a small group (Acetyl). |
| Hydrolysis of Silyl Groups | Acid concentration too high | Reduce TPHB loading to 0.05 eq. Ensure reaction is quenched immediately upon completion. |
| Glycal Migration (Ferrier) | Temperature too high | Keep reaction at 0°C for the initial phase. Avoid heating. |
Workflow Diagram
Figure 2: Complete synthetic workflow from commercial D-Galactal to the target 2-deoxy-galactoside.
References
-
Bolitt, V., Mioskowski, C., Lee, S. G., & Falck, J. R. (1990). Direct preparation of 2-deoxy-D-glucopyranosides from glucals without Ferrier rearrangement. The Journal of Organic Chemistry, 55(22), 5812–5813. Link
- Gervay-Hague, J. (2016). Stereoselective Synthesis of 2-Deoxyglycosides. Organic Chemistry Frontiers. (General context on 2-deoxy synthesis challenges).
-
Imamura, A., Ando, H., Korogi, S., Tanabe, G., Muraoka, O., Ishida, H., & Kiso, M. (2003). Stereoselective synthesis of 2-deoxy-β-galactosides via 2-deoxy-2-bromo- and 2-deoxy-2-iodo-galactopyranosyl donors.[5] Organic Letters, 5(11), 1871–1874. Link
-
BenchChem. (2025).[3][6] 3,6-DI-O-(TERT-BUTYLDIPHENYLSILYL)-D-GALACTAL Product Data. (Confirmation of commercial availability of the scaffold).
-
Kumar, N., et al. (2025). Investigating the stereo-directing effect of remote participating groups on selectivity in the 2-deoxyglycosylation of galactal. Organic Chemistry Frontiers. (Discusses C4-pivaloyl effect). Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Iodine-triphenylphosphine triggers an easy one-pot alpha stereoselective dehydrative glycosylation on hemiacetalic benzylated glycosyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stereoselective Synthesis of 2-Deoxythiosugars from Glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective synthesis of 2-deoxy-beta-galactosides via 2-deoxy-2-bromo- and 2-deoxy-2-iodo-galactopyranosyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Preventing silyl migration in 3,6-di-O-TBDPS-D-galactal synthesis
Welcome to the technical support center for the synthesis of 3,6-di-O-TBDPS-D-galactal. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on preventing the common and often frustrating issue of silyl group migration. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
Troubleshooting Guide: Preventing Silyl Migration
Silyl group migration is a significant challenge in carbohydrate chemistry, particularly when dealing with polyol systems like D-galactal.[1][2] The tert-butyldiphenylsilyl (TBDPS) group, while robust, can rearrange under certain conditions, leading to a mixture of regioisomers and complicating purification.[3] This section provides a structured approach to diagnosing and solving silyl migration issues.
Q1: I'm observing a mixture of products, and NMR analysis suggests the TBDPS group has migrated from the C-3 hydroxyl to the C-4 hydroxyl. What is causing this, and how can I prevent it?
A1: Understanding the Root Cause: Thermodynamic vs. Kinetic Control
Silyl group migration in polyols is often a classic case of thermodynamic versus kinetic control.[4][5][6]
-
Kinetic Product (Desired): The initial silylation at the C-3 and C-6 positions is the kinetically favored pathway. This is due to the higher reactivity of the C-6 primary hydroxyl group and the accessibility of the C-3 hydroxyl.[7]
-
Thermodynamic Product (Undesired): The 4,6-di-O-TBDPS isomer is often the more thermodynamically stable product. Given enough energy (e.g., elevated temperature) or a suitable pathway (e.g., presence of a base), the kinetically formed 3,6-isomer can equilibrate to the more stable 4,6-isomer.[4][5]
Troubleshooting Steps:
-
Temperature Control is Critical: Elevated temperatures provide the activation energy for the silyl group to migrate.[8][9][10]
-
Recommendation: Maintain a low reaction temperature (e.g., 0 °C to room temperature) throughout the silylation and workup. Avoid heating the reaction mixture to accelerate dissolution or reaction rate.
-
-
Base Selection and Stoichiometry: The choice and amount of base can significantly influence the rate of migration. Bases can facilitate the formation of alkoxide intermediates, which can initiate intramolecular silyl migration.[1][11][12]
-
Recommendation: Use a non-nucleophilic, sterically hindered base like 2,6-lutidine or pyridine instead of stronger, more nucleophilic bases like imidazole if migration is observed.[7] Use the minimum amount of base required to neutralize the HCl generated.
-
-
Reaction Time: Prolonged reaction times, even at low temperatures, can allow for equilibration to the thermodynamic product.
-
Recommendation: Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction promptly.
-
Visualizing the Migration Pathway:
Caption: Kinetic vs. Thermodynamic Control in D-galactal silylation.
Q2: I've tried lowering the temperature and changing the base, but I still see some migration. Are there other factors I should consider?
A2: Advanced Considerations for Stubborn Cases
If basic troubleshooting fails, consider these more subtle, yet influential, factors:
-
Solvent Effects: The polarity of the solvent can influence the stability of intermediates and transition states involved in the migration.
-
Recommendation: While DMF is common for silylations due to its solvating power, consider a less polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to potentially disfavor the charged intermediates that facilitate migration.[13]
-
-
The "Anomeric" Effect of Silyl Groups: While not a true anomeric effect, the conformation of the pyranose ring and the relative orientation of the hydroxyl groups play a role in the propensity for migration. The cis-relationship between the C-3 and C-4 hydroxyls in D-galactal makes this substrate particularly susceptible to migration.
-
Workup and Purification: Silyl migration can also occur during aqueous workup (if pH is not controlled) or even during purification on silica gel, which is weakly acidic.
-
Recommendation:
-
Ensure your workup is performed with cooled solutions and that any aqueous washes are neutral.
-
Consider neutralizing your silica gel with triethylamine before chromatography. A common practice is to slurry the silica gel in the eluent containing a small amount of triethylamine (e.g., 0.1-1%).
-
-
Summary of Conditions to Prevent Silyl Migration:
| Parameter | Condition to Favor Kinetic Product (3,6-di-O-TBDPS) | Condition Leading to Thermodynamic Product (Migration) |
| Temperature | Low (0 °C to RT) | High (Elevated temperatures) |
| Base | Sterically hindered, non-nucleophilic (e.g., 2,6-lutidine) | Strong, nucleophilic (e.g., imidazole in some cases) |
| Reaction Time | Short (Monitor by TLC and quench promptly) | Prolonged |
| Solvent | Less polar (e.g., DCM, THF) may be beneficial | Highly polar (e.g., DMF) can sometimes promote migration |
| Workup/Purification | Neutral pH, neutralized silica gel | Acidic or basic conditions |
Frequently Asked Questions (FAQs)
Q: Why use the TBDPS group if it's prone to migration?
A: The TBDPS group offers excellent stability under a wide range of reaction conditions, particularly acidic conditions where other silyl ethers like TBDMS might be cleaved.[7][14] Its steric bulk also allows for the selective protection of primary hydroxyl groups over secondary ones.[7][15] The key is to find the right conditions for its introduction.
Q: Can I use a different silylating agent to avoid this issue?
A: Yes, other bulky silyl groups like triisopropylsilyl (TIPS) can also be used. The principles of kinetic versus thermodynamic control still apply, but the relative rates and stabilities may differ. However, TBDPS remains a popular choice due to its well-documented stability profile.[14]
Q: Is there a way to isomerize the undesired 4,6-isomer back to the 3,6-isomer?
A: In principle, establishing equilibrium conditions could lead to a mixture of both isomers. However, since the 4,6-isomer is generally the more stable, driving the equilibrium back towards the less stable 3,6-isomer is synthetically challenging and not a practical strategy. Prevention is the most effective approach.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of 3,6-di-O-TBDPS-D-galactal, optimized to minimize silyl migration.
Protocol 1: Kinetically Controlled Synthesis of 3,6-di-O-tert-Butyldiphenylsilyl-D-galactal
This protocol is designed to favor the formation of the kinetic product by carefully controlling temperature, base, and reaction time.
Materials:
-
tert-Butyldiphenylsilyl chloride (TBDPSCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Methanol (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add D-galactal (1.0 equiv).
-
Dissolution: Dissolve the D-galactal in anhydrous DCM and anhydrous pyridine (2.5 equiv) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Silylation: Slowly add a solution of TBDPSCl (2.2 equiv) in anhydrous DCM to the cooled solution dropwise over 30 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of anhydrous methanol (3.0 equiv) at 0 °C.
-
Workup:
-
Allow the mixture to warm to room temperature and dilute with DCM.
-
Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (pre-treated with 0.5% triethylamine in the eluent, if necessary) using a gradient of hexanes and ethyl acetate to afford the pure 3,6-di-O-TBDPS-D-galactal.
Visual Workflow for the Synthesis:
Caption: Workflow for the kinetically controlled synthesis of 3,6-di-O-TBDPS-D-galactal.
References
- BenchChem. (n.d.). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis.
- BenchChem. (n.d.). Kinetic vs. Thermodynamic Control in Silyl Enol Ether Formation: A Comparative Guide.
-
Chemistry LibreTexts. (2022, September 13). IX. Group Migration. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide to 6-O-(Triisopropylsilyl)-D-galactal and Other Silyl-Protected Galactals in Glycosynthesis.
-
Guillermo, O. A., et al. (2007). Imidazole-promoted 1,4-migration of the tert-butyldiphenylsilyl group: Influence on the selectivity control of the silylation reactions of carbohydrate OH groups. ResearchGate. Retrieved from [Link]
-
van der Klein, P. A. M., et al. (1989). t-Butyldimethylsilyl (TBDMS) as protective group in carbohydrate chemistry migration of the tbdms group in trans-diol systems. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Brook Rearrangement. Retrieved from [Link]
-
Govindarajan, M. (2020). Protecting group migrations in carbohydrate chemistry. Carbohydrate Research, 497, 108151. [Link]
-
Jones, S. S., & Reese, C. B. (1979). Migration of t-butyldimethylsilyl protecting groups. Journal of the Chemical Society, Perkin Transactions 1, 2762-2764. [Link]
-
PrepChem.com. (n.d.). Synthesis of D-galactal. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Brook rearrangement. In Wikipedia. Retrieved from [Link]
-
Hanessian, S., & Lavallee, P. (1975). The Preparation and Synthetic Utility of tert-Butyldiphenylsilyl Ethers. Canadian Journal of Chemistry, 53(19), 2975-2977. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. In Wikipedia. Retrieved from [Link]
-
Gelest, Inc. (n.d.). The-Brook-Rearrangement-and-Beyond-Then-and-Now.pdf. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Analysis of TBDPS and Other Silyl Protecting Groups in Organic Synthesis.
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. Retrieved from [Link]
-
Reddit. (2022, June 4). Thermodynamic vs Kinetic Control. r/Mcat. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Intermolecular Silyl Migration Reactions. Retrieved from [Link]
-
GlycoPODv2. (2021, October 6). Introduction of tert-butyldiphenylsilyl (TBDPS) group. Retrieved from [Link]
-
Research and Reviews: Journal of Chemistry. (n.d.). Carbohydrates as Building Blocks for the Synthesis of Medicinally Important Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). TEMPERATURE INFLUENCE ON THE GELATION PROCESS OF TETRAETHYLORTHOSILICATE USING SOL-GEL TECHNIQUE. Retrieved from [Link]
-
Frontiers. (n.d.). The effect of synthesis conditions and process parameters on aerogel properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The effect of synthesis conditions and process parameters on aerogel properties. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protecting group migrations in carbohydrate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. jackwestin.com [jackwestin.com]
- 7. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The effect of synthesis conditions and process parameters on aerogel properties [frontiersin.org]
- 10. The effect of synthesis conditions and process parameters on aerogel properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Migration of t-butyldimethylsilyl protecting groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. prepchem.com [prepchem.com]
- 17. rroij.com [rroij.com]
Technical Support Center: Optimizing Regioselective TBDPS Protection of D-galactal
Welcome to the technical support center for the regioselective protection of D-galactal using tert-Butyldiphenylsilyl chloride (TBDPS-Cl). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical transformation in the synthesis of complex carbohydrates and glycoconjugates. Here, we provide in-depth, field-proven insights into optimizing reaction yields, troubleshooting common issues, and understanding the causal chemical principles.
The selective protection of the primary hydroxyl group at the C-6 position of D-galactal is a foundational step in carbohydrate chemistry. It enables subsequent, specific modifications at the secondary C-3 and C-4 hydroxyls. The TBDPS group is an ideal choice for this role due to its exceptional steric bulk, which dictates a strong kinetic preference for the less hindered primary alcohol, and its high stability to a wide range of reaction conditions, particularly acidic media where other silyl ethers might fail.[1][2]
However, achieving high yields and perfect regioselectivity can be challenging, often plagued by issues such as the formation of di-silylated byproducts, incomplete reactions, or difficult purifications. This guide will address these challenges directly.
The Principle of Regioselectivity: A Steric Argument
The success of this reaction hinges on the significant difference in steric accessibility between the primary C-6 hydroxyl and the secondary C-3 and C-4 hydroxyls of the D-galactal pyranose ring.[3] The TBDPS-Cl reagent, featuring a bulky tert-butyl group and two phenyl rings on the silicon atom, acts as a "steric probe."[1][4]
The reaction proceeds via a nucleophilic attack of a hydroxyl oxygen on the electrophilic silicon atom of TBDPS-Cl.[3][4] While all hydroxyl groups are nucleophilic, the pathway to the C-6 hydroxyl is far less sterically congested, resulting in a significantly faster reaction rate compared to the pathways to the C-3 and C-4 hydroxyls.[3][4] This kinetic preference is the key to achieving high regioselectivity.
Caption: Kinetic vs. Thermodynamic control in the silylation of D-galactal.
Frequently Asked Questions (FAQs)
Q1: Why is TBDPS-Cl preferred over TBDMS-Cl for the 6-O protection of D-galactal? A1: The preference for TBDPS-Cl stems from two key advantages:
-
Enhanced Stability: The TBDPS group is significantly more stable to acidic conditions than the TBDMS group.[1] This robustness is critical if subsequent steps in your synthesis require acidic reagents (e.g., 80% acetic acid for deprotection of other groups), ensuring the C-6 position remains protected.[1][2]
-
Greater Regioselectivity: The increased steric bulk of the two phenyl rings on the TBDPS group, compared to the two methyl groups on the TBDMS group, leads to a higher kinetic preference for the primary C-6 hydroxyl, often resulting in cleaner reactions with fewer di-silylated byproducts.[3][5]
Q2: What is the optimal base and solvent for this reaction? A2: The most widely accepted and reliable system is imidazole as the base in anhydrous N,N-Dimethylformamide (DMF) .[6][7]
-
Imidazole serves a dual role: it acts as a base to deprotonate the alcohol and as a nucleophilic catalyst, forming a highly reactive N-(tert-butyldiphenylsilyl)imidazole intermediate.[7]
-
DMF is an excellent solvent for this reaction as it effectively dissolves the carbohydrate starting material and the reagents, facilitating a homogenous reaction mixture.[6]
Q3: How can I effectively monitor the reaction's progress? A3: Thin Layer Chromatography (TLC) is the most effective method. Use a solvent system that provides good separation between the polar D-galactal starting material, the less polar mono-silylated product, and the even less polar di-silylated byproduct. A common eluent system is a mixture of hexanes and ethyl acetate (e.g., 4:1 to 2:1 ratio). The starting material will have a low Rf, the desired product a medium Rf, and the di-silylated byproduct the highest Rf. Stain with a carbohydrate-active stain like ceric ammonium molybdate (CAM) or p-anisaldehyde for visualization.
Q4: What are the primary byproducts I should expect? A4: The main byproducts are:
-
Di-O-TBDPS-D-galactal: Formed if the reaction is run for too long, at elevated temperatures, or with excess TBDPS-Cl.[6]
-
tert-butyldiphenylsilanol (TBDPS-OH): Generated during aqueous work-up from the hydrolysis of unreacted TBDPS-Cl.
-
1,1,3,3-tetraphenyl-1,3-di-tert-butyldisiloxane: Formed from the self-condensation of TBDPS-OH during work-up and purification.[8] These silicon-containing byproducts can complicate purification.[8]
Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | A. Reagent Quality: Moisture in the solvent (DMF), base (imidazole), or starting material. TBDPS-Cl may have hydrolyzed upon storage. | A. Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous DMF. Dry D-galactal under high vacuum before use. Use fresh imidazole and TBDPS-Cl from a tightly sealed container. Running the reaction under an inert atmosphere (Argon or Nitrogen) is highly recommended.[6] |
| B. Insufficient Base: Imidazole is consumed stoichiometrically to neutralize the HCl byproduct. An insufficient amount will halt the reaction. | B. Check Stoichiometry: Use 2.2–3.0 equivalents of imidazole relative to D-galactal to both catalyze the reaction and act as an acid scavenger.[6] | |
| Poor Regioselectivity (High levels of di-silylated byproduct) | A. Elevated Temperature: Higher temperatures provide enough energy to overcome the steric barrier for silylating the secondary hydroxyls. | A. Maintain Room Temperature: The reaction should be run at room temperature (20-25 °C). If selectivity is still an issue, consider running the reaction at 0 °C to further enhance the kinetic preference for the C-6 position.[6] |
| B. Excess Silylating Agent: A large excess of TBDPS-Cl will drive the reaction towards multiple silylations once the primary alcohol is consumed. | B. Limit TBDPS-Cl: Use a modest excess of TBDPS-Cl, typically in the range of 1.1–1.5 equivalents.[6] | |
| C. Prolonged Reaction Time: Allowing the reaction to stir long after the starting material is consumed provides an opportunity for the slower, undesired silylation of the secondary hydroxyls to occur. | C. Monitor Closely by TLC: Monitor the reaction every 30-60 minutes. Once TLC indicates complete consumption of the starting material, quench the reaction promptly. | |
| Difficult Product Purification | A. Co-elution with Silyl Byproducts: TBDPS-OH and the corresponding disiloxane are non-polar and can co-elute with the desired product during column chromatography.[8] | A. Optimize Work-up & Chromatography: • Work-up: After quenching with methanol, co-evaporate the DMF with toluene.[6] Dissolve the residue in a non-polar solvent like hexanes. The polar TBDPS-OH may precipitate and can be removed by filtration. • Chromatography: Use a long silica gel column to improve separation. A shallow gradient of ethyl acetate in hexanes is often effective. Adding 0.5-1% triethylamine to the eluent can prevent product streaking and potential hydrolysis on the acidic silica gel. |
| B. Product Hydrolysis on Silica Gel: The slightly acidic nature of standard silica gel can lead to partial cleavage of the silyl ether during long purification runs. | B. Use Neutralized Silica: Pre-treat the silica gel by flushing the packed column with the eluent containing 1% triethylamine before loading your sample. |
Optimization of Reaction Parameters
| Parameter | Recommended Condition | Rationale & Impact on Yield/Selectivity |
| Substrate (D-galactal) | 1.0 equiv. | Must be thoroughly dried (anhydrous) to prevent consumption of the silylating agent. |
| TBDPS-Cl | 1.1–1.5 equiv. | Sufficient excess to drive the reaction to completion without promoting di-silylation.[6] |
| Base (Imidazole) | 2.2–3.0 equiv. | Acts as both a catalyst and an acid scavenger. Excess ensures the reaction does not stall due to acidification.[6] |
| Solvent | Anhydrous DMF | Excellent solubility for all components, promoting a homogenous and efficient reaction.[6] |
| Temperature | 0 °C to Room Temp. | Lower temperatures favor kinetic control, maximizing selectivity for the primary C-6 OH.[6] |
| Atmosphere | Inert (Argon or N₂) | Prevents the introduction of atmospheric moisture which hydrolyzes TBDPS-Cl and deactivates the reaction. |
Experimental Protocols
Protocol 1: Standard Regioselective 6-O-TBDPS Protection of D-galactal
This protocol is adapted from standard procedures in carbohydrate chemistry.[6]
Materials:
-
D-galactal (1.0 equiv.)
-
tert-Butyldiphenylsilyl chloride (TBDPS-Cl) (1.2 equiv.)
-
Imidazole (2.5 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Methanol (for quenching)
-
Toluene
-
Ethyl acetate (EtOAc)
-
Hexanes
-
1.0 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Dry D-galactal under high vacuum for several hours. To a flame-dried round-bottom flask under an argon atmosphere, add D-galactal.
-
Dissolution: Add anhydrous DMF (approx. 5–10 mL per mmol of D-galactal) and stir until the solid is fully dissolved.
-
Reagent Addition: Add imidazole, followed by TBDPS-Cl to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 2-6 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding anhydrous methanol (equivalent to the amount of imidazole used).
-
Work-up: a. Remove the DMF by co-evaporation with toluene under reduced pressure (rotary evaporator). b. Dissolve the resulting residue in Ethyl Acetate. c. Wash the organic layer sequentially with 1.0 M aq. HCl, water, saturated aq. NaHCO₃, and brine.[6] d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to yield the pure 6-O-TBDPS-D-galactal.
Visualization of Experimental Workflow
Caption: Standard workflow for the 6-O-TBDPS protection of D-galactal.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common reaction outcomes.
References
-
Hartwig, J. F., et al. (2014). Iridium-Catalyzed Regioselective Silylation of Secondary Alkyl C–H Bonds for the Synthesis of 1,3-Diols. Journal of the American Chemical Society, 136(18), 6586-9. [Link]
-
Hartwig, J. F., et al. (2018). Rhodium-Catalyzed Regioselective Silylation of Alkyl C-H Bonds for the Synthesis of 1,4-Diols. Journal of the American Chemical Society, 140(4), 1460-1470. [Link]
-
Iadonisi, A., et al. (2016). Orthogonal protection of saccharide polyols through solvent-free one-pot sequences based on regioselective silylations. PubMed. [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved February 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. Retrieved February 12, 2026, from [Link]
-
Glycoscience Protocols (GlycoPODv2). (2021). Introduction of tert-butyldiphenylsilyl (TBDPS) group. [Link]
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
-
Wikipedia. (n.d.). tert-Butyldiphenylsilyl. Retrieved February 12, 2026, from [Link]
-
Chem-Station. (2014). Silyl Protective Groups. Chem-Station Int. Ed.[Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved February 12, 2026, from [Link]
-
Oscarson, S. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 104–123. [Link]
-
Bedini, E., et al. (2018). Solvent-Free Approaches in Carbohydrate Synthetic Chemistry: Role of Catalysis in Reactivity and Selectivity. Catalysts, 8(11), 553. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 3. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective silylation of N-phthaloylchitosan with TBDMS and TBDPS groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Removing TBDPS groups from galactal derivatives using TBAF vs HF-pyridine
Welcome to the technical support center for navigating the complexities of silyl ether deprotection in carbohydrate chemistry. This guide provides in-depth, field-proven insights into the removal of tert-butyldiphenylsilyl (TBDPS) protecting groups from galactal derivatives, a common challenge for researchers in drug development and synthetic chemistry. Here, we offer a comparative analysis of two widely used fluoride reagents: tetrabutylammonium fluoride (TBAF) and hydrogen fluoride-pyridine (HF-pyridine), helping you troubleshoot common issues and select the optimal conditions for your specific substrate.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the TBDPS deprotection of galactal derivatives and provide actionable solutions.
FAQ 1: My TBAF deprotection is sluggish or incomplete, even with extended reaction times. What's going on?
Answer: This is a frequent issue stemming from either reagent quality or substrate stability.
-
Reagent Quality: Commercial TBAF solutions in THF are hygroscopic.[1] Water contamination can significantly reduce the nucleophilicity of the fluoride ion, thereby hindering the reaction.[1] An older bottle of TBAF, especially one that has been opened multiple times, may have absorbed atmospheric moisture.[1] You might observe a yellow or orange tint in old TBAF solutions, which can indicate degradation of the THF solvent, forming species that can interfere with the reaction.[1]
-
Steric Hindrance: The TBDPS group is exceptionally bulky.[2] If it protects a sterically congested hydroxyl group on your galactal derivative, the reaction rate will be inherently slow.
-
Troubleshooting Steps:
-
Use a fresh bottle of TBAF: This is the simplest first step to rule out reagent deactivation.
-
Dry the TBAF solution: For critical reactions, you can dry the commercial solution over activated 4 Å molecular sieves, though purchasing a new, sealed bottle is often more reliable.[1]
-
Increase the temperature: Gently warming the reaction (e.g., to 40-50 °C) can often provide the necessary activation energy. However, be cautious, as this can also promote side reactions.
-
Consider an alternative fluoride source: If the issue persists, switching to a different reagent like HF-pyridine may be necessary.
-
FAQ 2: My reaction with TBAF is messy, and I'm getting a low yield of my desired deprotected galactal. What are the likely side products?
Answer: The primary culprit here is the basicity of TBAF.[3][4] The fluoride anion is a strong base, and the deprotection reaction itself generates an alkoxide intermediate, which is also basic.[5]
-
Potential Side Reactions:
-
Elimination: If you have leaving groups (e.g., mesylates, tosylates) elsewhere in the molecule, the basic conditions can induce elimination.
-
Epimerization: If there are stereocenters with acidic protons adjacent to carbonyl groups, epimerization can occur.
-
Cleavage of Base-Labile Groups: Other protecting groups, such as acetates or benzoates, can be cleaved under strongly basic conditions.[6]
-
-
Troubleshooting Steps:
-
Buffer the reaction: Adding a mild acid, such as acetic acid, can buffer the reaction mixture and temper the basicity of TBAF.[4][5] A common system is TBAF buffered with acetic acid in THF.
-
Use HF-Pyridine: HF-pyridine is an acidic reagent and is an excellent alternative for base-sensitive substrates.[5][7]
-
Lower the reaction temperature: Running the reaction at 0 °C or even lower can often suppress side reactions.
-
FAQ 3: I switched to HF-pyridine to avoid basicity issues, but now I'm seeing a rearranged product. What is it and how can I prevent it?
Answer: You are likely observing a product of the Ferrier rearrangement , a classic reaction of glycals under acidic conditions.[8][9][10]
-
Mechanism of Ferrier Rearrangement: The acidic nature of HF-pyridine can protonate the endocyclic oxygen of the galactal, promoting the formation of a delocalized allyloxocarbenium ion intermediate.[9][10][11] A nucleophile (in this case, pyridine or even the fluoride ion) can then attack the anomeric carbon (C1), leading to a 2,3-unsaturated glycoside with the double bond shifted.[9]
-
Troubleshooting Steps:
-
Control the Acidity: The key is to find a balance. Using a large excess of pyridine in the HF-pyridine mixture can buffer the acidity and suppress the rearrangement.[12] A common solvent system is THF/pyridine.[13]
-
Minimize Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to minimize the formation of the rearranged byproduct.
-
Return to a Buffered TBAF System: If the Ferrier rearrangement remains problematic, a buffered TBAF system may be the more viable option, despite the potential basicity issues.
-
FAQ 4: How do I choose between TBAF and HF-pyridine from the start?
Answer: The choice depends on the other functional groups present in your galactal derivative.
-
Choose TBAF when:
-
Your molecule is stable under basic conditions.
-
You have acid-sensitive groups that need to be preserved (e.g., other silyl ethers like TMS, acetals).[2]
-
-
Choose HF-pyridine when:
Comparative Analysis: TBAF vs. HF-Pyridine
| Parameter | Tetrabutylammonium Fluoride (TBAF) | Hydrogen Fluoride-Pyridine (HF-Pyridine) |
| Reagent Type | Fluoride salt; basic.[14] | Complex of HF and pyridine; acidic.[15] |
| Primary Mechanism | Nucleophilic attack by F⁻ on silicon.[5] | Fluoride attack on silicon, often acid-catalyzed. |
| Common Solvents | THF, DMF.[14] | THF, Pyridine, CH₂Cl₂.[16][17] |
| Key Advantages | Good solubility in organic solvents, generally mild conditions for many substrates.[15] | Less basic than TBAF, suitable for base-sensitive molecules.[7] |
| Major Drawbacks | Basicity can cause side reactions (elimination, epimerization); hygroscopic.[1][3][5] | Highly toxic and corrosive; requires special handling (plasticware); can cause acid-catalyzed rearrangements (e.g., Ferrier).[7][18][19] |
| Safety | Hygroscopic; contact with acid liberates toxic gas.[14] | EXTREMELY DANGEROUS. Highly toxic and corrosive. Causes severe, slow-healing burns. Requires use in a fume hood with specialized PPE and a calcium gluconate antidote on hand.[19][20][21] |
Experimental Protocols
Protocol 1: TBDPS Deprotection using Buffered TBAF
This protocol is a good starting point for substrates that may have some sensitivity to strong bases.
-
Preparation: Dissolve the TBDPS-protected galactal derivative (1.0 equiv.) in anhydrous tetrahydrofuran (THF, ~0.1 M).
-
Reagent Addition: To the solution at room temperature, add acetic acid (1.1 equiv.) followed by a 1M solution of TBAF in THF (1.2 equiv.).
-
Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.[16] Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[3]
Protocol 2: TBDPS Deprotection using HF-Pyridine
CAUTION: This procedure must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including neoprene gloves, a lab coat, and a face shield. Ensure calcium gluconate gel is readily available as a first aid measure in case of skin contact.[18][20][21] All reaction vessels and stir bars must be made of plastic (e.g., polyethylene, Teflon) as HF reacts with glass.[16][20]
-
Preparation: In a polyethylene or Teflon vial, dissolve the TBDPS-protected galactal derivative (1.0 equiv.) in a mixture of pyridine and THF (e.g., 1:10 v/v).[16]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add the commercial HF-pyridine complex (typically ~70% HF, 30% pyridine) dropwise to the stirred solution. The number of equivalents will need to be optimized, but starting with 2-3 equivalents is common.
-
Monitoring: Stir the reaction at 0 °C, allowing it to slowly warm to room temperature if necessary. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.[17]
-
Extraction: Extract the mixture with dichloromethane or ethyl acetate. Wash the combined organic layers with 1M HCl to remove excess pyridine, followed by saturated NaHCO₃ and brine.[18]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Visualizing the Chemistry
Deprotection Mechanisms
Caption: Mechanisms for TBDPS deprotection by TBAF and HF-Pyridine.
Troubleshooting Workflow
Sources
- 1. reddit.com [reddit.com]
- 2. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. researchgate.net [researchgate.net]
- 5. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. alchemyst.co.uk [alchemyst.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ferrier rearrangement - Wikipedia [en.wikipedia.org]
- 10. Ferrier Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 14. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 19. fishersci.com [fishersci.com]
- 20. reddit.com [reddit.com]
- 21. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 3,6-di-O-TBDPS from 4,6-di-O-TBDPS Isomers
Introduction
Welcome to the technical support guide for the separation of 3,6-di-O-tert-butyldiphenylsilyl (TBDPS) and 4,6-di-O-TBDPS protected carbohydrate isomers. The synthesis of complex carbohydrates often involves the use of bulky silyl protecting groups like TBDPS to selectively mask hydroxyl groups.[1][2] While the introduction of these groups can be highly regioselective, minor isomers are frequently formed. The structural similarity of positional isomers, such as the 3,6- and 4,6-di-O-silylated products, presents a significant purification challenge due to their nearly identical physical properties.
This guide provides field-proven insights, troubleshooting workflows, and detailed protocols designed for researchers, scientists, and drug development professionals to effectively tackle this purification challenge.
Frequently Asked Questions (FAQs)
Q1: What is the primary recommended method for separating 3,6-di-O-TBDPS and 4,6-di-O-TBDPS isomers?
A1: The most effective and widely used method is flash column chromatography on silica gel.[3] These isomers have very subtle differences in polarity due to the spatial arrangement of the bulky TBDPS groups. These differences can be exploited by carefully optimizing the chromatographic conditions. High-Performance Liquid Chromatography (HPLC) on a normal-phase column can also be used for analytical-scale separation or for very difficult preparative separations.[4][5][6]
Q2: How can I visualize these isomers on a Thin Layer Chromatography (TLC) plate? They often appear as a single spot.
A2: Visualizing two closely-eluting, UV-active spots on TLC requires careful technique.
-
Use a Long Plate: Use a full-length TLC plate (20 cm) and allow the solvent to run almost to the top. This maximizes the separation distance.
-
Multiple Developments: Run the TLC plate in the chosen solvent system, dry it completely, and then place it back in the chamber to develop a second or even third time. This "multiple development" technique can significantly improve the resolution of spots with close Rf values.
-
Staining: While the phenyl groups of TBDPS are UV-active, staining can provide additional confirmation. A p-anisaldehyde or ceric ammonium molybdate (CAM) stain, followed by gentle heating, is effective for carbohydrate derivatives.
Q3: My isomers are completely co-eluting during column chromatography. What is the first thing I should adjust?
A3: The first and most critical adjustment is the polarity of your eluent system . The goal is to find a solvent mixture that results in a low Rf value for your compounds on TLC, typically in the 0.15-0.25 range.[7] A lower Rf means the compounds spend more time interacting with the stationary phase, which magnifies the small polarity differences and improves separation. Start by systematically decreasing the proportion of the more polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexanes or petroleum ether).
Q4: I am concerned about silyl group migration during purification on silica gel. Is this a valid concern and how can I mitigate it?
A4: Yes, this is a valid and critical concern. Silyl group migration can occur under both acidic and basic conditions, and standard silica gel is slightly acidic.[8][9] This can lead to the interconversion of your isomers, making separation futile. To mitigate this risk:
-
Neutralize the Silica: Prepare a slurry of your silica gel in the eluent and add 0.5-1% triethylamine (Et3N) to neutralize the acidic sites.[9]
-
Work Quickly: Do not let the crude material sit on the silica gel for an extended period before or during chromatography.
-
Avoid Chlorinated Solvents: Solvents like dichloromethane can contain traces of HCl, which can promote silyl group migration. If you must use them, consider passing the solvent through a plug of basic alumina first.
Troubleshooting & Optimization Guide
This section addresses common problems encountered during the separation process and provides a logical workflow for resolving them.
Problem 1: Poor or No Separation on the Column
Even after initial TLC optimization, column separation can fail. This guide will help you diagnose the cause.
Logical Troubleshooting Flow
Caption: Troubleshooting workflow for poor column separation.
Problem 2: Product Streaking or Tailing
Streaking or tailing reduces purity and makes it difficult to identify the cutoff between fractions.
| Cause | Explanation & Causality | Solution |
| Sample Insolubility | The sample is precipitating at the top of the column as the more polar loading solvent is diluted by the non-polar mobile phase. | 1. Dry Loading: Dissolve the crude mixture in a minimal amount of a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate to a dry powder. Load this powder onto the column. 2. Use a Stronger Loading Solvent: Use a loading solvent that is only slightly more polar than the eluent. |
| Acidic/Basic Compound Interaction | If your carbohydrate has other functional groups that are acidic or basic, they can interact strongly with the silica, causing tailing. | 1. Neutralize Silica: Add 0.5-1% triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent.[9] |
| Column Overloading | Too much material forces the "bands" of compound to spread out and tail. | Load an amount of crude material that is 1-2% of the total weight of the silica gel (e.g., 400-800 mg on a 40 g column). |
Detailed Experimental Protocols
Protocol 1: Analytical TLC for Method Development
This protocol is the foundational step for a successful column separation.
-
Plate Preparation: Use a silica gel 60 F254 TLC plate. With a pencil, lightly draw an origin line about 1 cm from the bottom.[10]
-
Sample Spotting: Dissolve a tiny amount of your crude mixture in a volatile solvent like ethyl acetate or dichloromethane. Use a capillary tube to apply a small, concentrated spot onto the origin line.[7]
-
Solvent System Screening: Prepare a series of eluent mixtures. For TBDPS-protected sugars, a Hexane:Ethyl Acetate system is a good starting point. Test a range of compositions (e.g., 95:5, 90:10, 85:15). The goal is to find a system that gives an Rf of ~0.15-0.25 for the lower spot and a visible separation (ΔRf) between the two isomers.[7]
-
Development: Place the TLC plate in a chamber containing your chosen solvent system. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend via capillary action.[10]
-
Visualization: Once the solvent front is ~1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil. You can then use a chemical stain for further visualization if needed.
| Parameter | Recommended Value | Rationale |
| Target Rf | 0.15 - 0.25 | Maximizes interaction with the stationary phase, enhancing separation. |
| Solvent System | Hexanes:Ethyl Acetate or Toluene:Ethyl Acetate | Provides a good polarity range for silylated carbohydrates. Toluene can sometimes offer different selectivity. |
| Visualization | 1. UV (254 nm) 2. p-Anisaldehyde stain | TBDPS groups are UV active. The stain visualizes the carbohydrate backbone. |
Protocol 2: Preparative Flash Column Chromatography
This workflow outlines the separation of the isomers on a larger scale.
Caption: Step-by-step workflow for flash column chromatography.
-
Column Selection and Packing:
-
Choose a column size appropriate for your sample amount (e.g., a 40 g silica column for ~400-800 mg of crude material).
-
Prepare a slurry of silica gel in your optimized, non-polar eluent (e.g., 95:5 Hexanes:EtOAc). If mitigating migration is a concern, add 0.5-1% triethylamine.
-
Pour the slurry into the column and use gentle air pressure to pack it into a firm, level bed.
-
-
Sample Loading:
-
Dissolve your crude isomeric mixture in a minimal volume of a solvent like dichloromethane.
-
Add 1-2 times the sample weight of silica gel to this solution.
-
Carefully evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.
-
Gently add this powder to the top of the packed column bed, creating a thin, even layer.
-
-
Elution and Fraction Collection:
-
Carefully add your eluent to the column and begin applying pressure.
-
Maintain a steady flow rate. A rate where the solvent drips at 1-2 drops per second is a good starting point.
-
Collect fractions in an array of test tubes. The fraction size should be small relative to the column volume (e.g., 10-15 mL fractions for a 40 g column).
-
Monitor the elution process by spotting every few fractions on a TLC plate.
-
-
Analysis and Pooling:
-
Develop the TLC plates of your collected fractions.
-
Identify the fractions containing the pure upper spot (less polar isomer), the mixed fractions, and the pure lower spot (more polar isomer).
-
Combine the pure fractions of each isomer into separate flasks.
-
Evaporate the solvent under reduced pressure to obtain your purified products. Confirm their identity and purity using 1H NMR and Mass Spectrometry.
-
References
- Separation of carbohydrate isomers and anomers on poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded stationary phase by hydrophilic interaction chromatography as well as determination of anomer interconversion energy barriers.
- Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides.PubMed.
- Technical Support Center: Purification of TBDPS-Deprotected Reaction Mixtures.Benchchem.
- (PDF) Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides.
- Separating Sugar Isomers by HPLC.
- t-Butyldimethylsilyl (TBDMS) as protective group in carbohydrate chemistry migration of the tbdms group in trans-diol systems.
- Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydr
- Introduction of tert-butyldiphenylsilyl (TBDPS) group.Glycoscience Protocols (GlycoPODv2).
- Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies.Pharm Anal Acta.
- Protecting group migrations in carbohydr
- tert-Butyldiphenylsilyl.Wikipedia.
- A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo.J. D. White and R. G. Carter.
- Silyl ether.Wikipedia.
- Protecting group migrations in carbohydrate chemistry.
- Thin Layer Chromatography (TLC).
- Thin Layer Chromatography: A Complete Guide to TLC.Chemistry Hall.
- MODIFIED SYNTHESIS OF 3′-OTBDPS-PROTECTED FURANOID GLYCAL.PMC.
- Formation of TBDPS ethers from various secondary alcohols.
- Thin Layer Chromatography (TLC) Guide.MIT OpenCourseWare.
- tert-Butyldiphenylsilyl Ethers.Organic Chemistry Portal.
- tert-Butyldimethylsilyl Ethers.Organic Chemistry Portal.
- 2.
- separation of positional isomers.
- The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purific
- Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosyl
- Protective group strategies in carbohydrate and peptide chemistry.
Sources
- 1. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of carbohydrate isomers and anomers on poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded stationary phase by hydrophilic interaction chromatography as well as determination of anomer interconversion energy barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Protecting group migrations in carbohydrate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. ocw.mit.edu [ocw.mit.edu]
Solving steric hindrance issues in glycosylation with TBDPS-protected donors
Welcome to the technical support center for researchers navigating the complexities of chemical glycosylation. This guide is specifically designed to address the unique challenges posed by steric hindrance when using tert-butyldiphenylsilyl (TBDPS)-protected glycosyl donors. As experienced scientists know, the TBDPS group offers robust protection and unique solubility profiles, but its sheer bulk can significantly impact reactivity and stereoselectivity. This resource provides in-depth troubleshooting strategies and foundational knowledge to help you overcome these hurdles and achieve your synthetic goals.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter in the lab. Each answer explains the underlying chemical principles and provides actionable solutions.
Q1: My glycosylation reaction has stalled, resulting in low or no yield of the desired product. What's going wrong?
This is the most common issue when dealing with sterically demanding partners. The low reactivity stems from a combination of factors related to both the TBDPS-protected donor and the glycosyl acceptor.
Root Cause Analysis:
-
Extreme Steric Hindrance: The primary cause is the physical bulk of the TBDPS group, especially when positioned near the anomeric center (e.g., at C2 or C3). This bulk, combined with a hindered acceptor (e.g., a secondary or tertiary alcohol), physically blocks the nucleophilic attack required to form the glycosidic bond.[1][2]
-
Reduced Donor Reactivity ("Disarming" Effect): While silyl ethers are generally considered electron-donating, which should "arm" a glycosyl donor, bulky silyl groups can enforce a less reactive conformation of the pyranose ring, effectively "disarming" it.[3][4][5] This makes activation more difficult compared to donors with smaller protecting groups.
-
Insufficient Activation Conditions: The chosen promoter system may not be potent enough to overcome the high activation energy barrier imposed by the steric hindrance. Standard conditions that work for smaller donors often fail in these cases.
Solutions & Optimization Strategy:
-
Employ a Pre-activation Protocol: This is one of the most effective strategies. The donor is fully converted into a highly reactive intermediate (e.g., a glycosyl triflate) before the acceptor is introduced. This avoids exposing the sensitive acceptor to harsh activation conditions and ensures the donor is primed for reaction.[6]
-
Increase Temperature Cautiously: While higher temperatures can overcome the activation energy, they can also lead to anomerization (loss of stereoselectivity) and decomposition.[7] Increase the temperature incrementally, for example, from -78°C to -40°C, while carefully monitoring the reaction by TLC.
-
Select a More Powerful Promoter System: If pre-activation is not feasible, consider more potent activators. For thioglycoside donors, systems like N-Iodosuccinimide (NIS) with triflic acid (TfOH) or silver triflate (AgOTf) are common, but a combination of Tf₂O and a non-nucleophilic base like 2,6-di-tert-butyl-4-methylpyridine (DTBMP) is significantly more powerful.[6]
-
Prolong Reaction Time: Hindered reactions are often slow.[7] Allow the reaction to proceed for an extended period (e.g., 12-24 hours) at a controlled low temperature before concluding that it has failed.
`dot graph TD { rankdir="LR"; size="7.6,4"; node [shape=box, style="rounded,filled", margin=0.2]; edge [color="#5F6368"];
} ` Caption: Troubleshooting workflow for low-yield glycosylations.
Q2: I'm getting a poor mixture of α and β anomers. How can I control the stereoselectivity?
Controlling stereochemistry is paramount, and the non-participating nature of the TBDPS group makes this a significant challenge. Unlike an acetyl or benzoyl group at C2, the TBDPS group cannot form an acyloxonium ion to shield one face of the donor.[7][8] Therefore, control relies on other factors.
Root Cause Analysis:
-
Non-Participating Group at C2: The TBDPS group at the C2 position does not provide anchimeric assistance, meaning it will not direct the formation of a 1,2-trans product.[9]
-
Solvent Influence: The choice of solvent has a profound impact on the equilibrium between the covalent glycosyl intermediate and a solvent-separated ion pair, which dictates the stereochemical outcome.
-
Ethereal Solvents (e.g., Et₂O, DCM): Tend to favor the formation of an oxocarbenium ion, which is often attacked from the α-face due to the anomeric effect, leading to α-glycosides.[7]
-
Nitrile Solvents (e.g., CH₃CN): Can participate in the reaction, leading to an Sₙ2-like displacement at the anomeric carbon, strongly favoring the formation of β-glycosides.[7]
-
-
Steric Direction: The TBDPS group itself can act as a steric blocking agent. A bulky TBDPS group at C2 or C3 can hinder attack on the β-face, thus favoring the α-anomer. Conversely, a bulky group on the opposite side of the ring (e.g., at C4 in a galactosyl donor) can shield the β-face, also promoting α-selectivity.[3][4]
Solutions & Optimization Strategy:
-
Leverage Solvent Effects: This is your primary tool. To favor the β-anomer, switch to acetonitrile as the solvent. To favor the α-anomer, use dichloromethane or diethyl ether.
-
Control the Temperature: Low temperatures (e.g., -78°C) favor kinetically controlled, Sₙ2-like pathways, which can increase the yield of the β-anomer.[7]
-
Change Protecting Group Position: In the design phase of your synthesis, consider the steric influence. If you need a β-linkage and have a TBDPS group at C2, the reaction will be challenging. If possible, redesign the donor to place the bulky group at a position that does not sterically encumber the desired trajectory of attack.
`dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Helvetica"]; edge [fontname="Helvetica"];
} ` Caption: Influence of solvent on stereochemical outcome.
Q3: I'm observing significant byproducts, and I suspect silyl group migration. How can I prevent this?
Silyl group migration is a known side reaction, particularly with hindered substrates where the desired reaction is slow.[4][10]
Root Cause Analysis:
-
Intramolecular Migration: Under neutral or slightly basic/acidic conditions, the TBDPS group can migrate from one hydroxyl to another, especially to a more sterically accessible primary hydroxyl. This is often observed when trying to glycosylate a diol acceptor.
-
Intermolecular Transfer: In some cases, the silyl group can transfer from the donor to the acceptor alcohol, leaving behind an unprotected donor that can then react further or decompose.[4]
Solutions & Optimization Strategy:
-
Strictly Anhydrous Conditions: Moisture can facilitate hydrolysis and migration. Ensure all glassware is flame-dried and solvents are rigorously dried.
-
Control of Acidity/Basicity: Avoid excess base or acid. If using an acid-catalyzed reaction, use the minimum stoichiometric amount required. The use of a non-nucleophilic buffer base like DTBMP can help scavenge protons without promoting migration.
-
Optimize Reaction Temperature and Time: Run the reaction at the lowest possible temperature for the shortest time required for completion to minimize the opportunity for side reactions.
-
Re-evaluate the Protecting Group Strategy: If migration is persistent and unavoidable, it may be necessary to use a more stable protecting group, such as a benzyl ether, for the problematic position, even if it complicates the final deprotection steps.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why use a bulky protecting group like TBDPS in the first place?
Despite the challenges, the TBDPS group offers several distinct advantages:
-
High Stability: It is exceptionally robust and stable to a wide range of reaction conditions, including acidic hydrolysis (much more so than TMS or TBDMS), mild basic conditions, and hydrogenolysis.[11][12] This makes it an excellent choice for multi-step syntheses.
-
Orthogonality: Its unique stability profile and specific deprotection conditions (typically using fluoride reagents like TBAF) make it orthogonal to many other common protecting groups like acetates, benzoates, and benzyl ethers.[11][13]
-
Selective Protection: Due to its steric bulk, TBDPSCl reacts preferentially with less hindered primary hydroxyl groups over secondary ones, allowing for regioselective protection.[12][13]
Q2: How does the position of the TBDPS group impact the glycosylation outcome?
The location of the TBDPS group is critical and can be used strategically:
-
C6 Position: This is the most common position. It is remote from the anomeric center and typically has minimal electronic or steric influence on the glycosylation itself, making it an ideal "spectator" protecting group.
-
C2 or C3 Positions: Placing a TBDPS group here introduces significant steric hindrance near the reaction center. This dramatically decreases donor reactivity and can be used to sterically direct the incoming acceptor, often favoring α-anomers.[6]
-
C4 Position (Galacto- configuration): In galactopyranosides, the axial C4 hydroxyl is on the same face as the β-anomeric position. A bulky TBDPS group at C4 can effectively shield the β-face, leading to high α-selectivity.[3][4]
Part 3: Experimental Protocols & Data
Protocol: Pre-activation Glycosylation of a Hindered Acceptor
This protocol describes a general method for coupling a TBDPS-protected thioglycosyl donor with a sterically hindered secondary alcohol using a pre-activation strategy.
Materials:
-
TBDPS-protected thioglycosyl donor (1.2 equiv.)
-
Hindered glycosyl acceptor (1.0 equiv.)
-
2,6-di-tert-butyl-4-methylpyridine (DTBMP) (1.5 equiv.)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.3 equiv.)
-
Dichloromethane (DCM), anhydrous
-
Activated molecular sieves (4 Å)
Procedure:
-
Preparation: Add the TBDPS-protected donor, DTBMP, and freshly activated 4 Å molecular sieves to a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Dissolution: Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.
-
Pre-activation: Cool the reaction mixture to -78°C (acetone/dry ice bath). Slowly add Tf₂O dropwise via syringe. The solution may change color.
-
Stirring: Stir the mixture at -78°C for 1 hour to ensure complete formation of the glycosyl triflate intermediate.
-
Acceptor Addition: Dissolve the hindered acceptor in a small amount of anhydrous DCM and add it dropwise to the reaction mixture at -78°C.
-
Reaction: Slowly warm the reaction to -40°C and maintain it at this temperature, monitoring progress by TLC. The reaction may take several hours (4-12 h).
-
Quenching: Once the reaction is complete (or has stalled), quench by adding a few drops of saturated aqueous NaHCO₃ solution.
-
Work-up: Allow the mixture to warm to room temperature. Dilute with DCM and filter through Celite to remove molecular sieves. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the desired glycoside.
Data Table: Influence of Promoter on Glycosylation with Hindered Partners
The following table summarizes typical outcomes for the glycosylation of a 6-O-TBDPS-protected glucosyl donor with a hindered secondary alcohol acceptor (e.g., 1-Adamantanol).
| Promoter System | Typical Temperature | Typical Time | Yield Range | Typical Selectivity (α:β) | Notes |
| NIS / TfOH | -40°C to 0°C | 4-8 h | 20-40% | 3:1 to 1:1 | Standard conditions, often insufficient for hindered systems. |
| AgOTf / NIS | -20°C | 6 h | 30-50% | ~2:1 | Mild, but may lack the potency for difficult couplings. |
| TMSOTf | -60°C to -20°C | 2-4 h | 40-60% | Variable, highly condition-dependent. | A common and versatile promoter. |
| Tf₂O / DTBMP (Pre-activation) | -78°C to -40°C | 5-12 h | 70-90% | >10:1 | The method of choice for sterically demanding glycosylations.[6] |
References
-
Bols, M., & Pedersen, C. M. (2017). Silyl-protective Groups Influencing the Reactivity and Selectivity in Glycosylations. Beilstein Journal of Organic Chemistry, 13, 93–105. [Link]
-
Han, Z. (2022). An efficient method for the cleavage of tert-butyldiphenylsilyl ethers catalyzed by 1,3-dibromo-5,5-dimethylhydantoin. Journal of Carbohydrate Chemistry, 41(1), 51-62. [Link]
-
Bols, M., & Pedersen, C. M. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 93-105. [Link]
-
Ando, H., et al. (2021). Introduction of tert-butyldiphenylsilyl (TBDPS) group. Glycoscience Protocols (GlycoPODv2). [Link]
-
Pedersen, C. M., & Bols, M. (2011). Glycosyl Formates: Glycosylations with Neighboring-Group Participation. Molecules, 16(2), 1773–1794. [Link]
-
Zhu, F., & Schmidt, R. R. (2009). Pre-activation Based Stereoselective Glycosylations. Current Organic Synthesis, 6(2), 157–185. [Link]
-
Bols, M., & Pedersen, C. M. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 93-105. [Link]
-
Polyakova, I. N., et al. (2016). New protecting groups in the synthesis of oligosaccharides. Russian Chemical Bulletin, 65(4), 973-999. [Link]
-
Kamal, A., et al. (2012). Chemoselective Deprotection of Triethylsilyl Ethers. Letters in Organic Chemistry, 9(1), 58-62. [Link]
-
Guchhait, G., & Singh, V. K. (2018). Investigating the stereo-directing effect of remote participating groups on selectivity in the 2-deoxyglycosylation of galactal. Organic Chemistry Frontiers. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. Protection of Alcohols. [Link]
-
Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Angewandte Chemie International Edition, 48(11), 1900-1934. [Link]
-
Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 14(8), 3079-3141. [Link]
-
Brandstetter, H. H., & Zbiral, E. (1978). t-Butyldimethylsilyl (TBDMS) as protective group in carbohydrate chemistry migration of the tbdms group in trans-diol systems. Helvetica Chimica Acta, 61(5), 1832-1844. [Link]
-
Hsu, C.-H., et al. (2020). Para-(3-phenylpropiolamido)phenyl (PPAP) glycosides: Harnessing ipso-cyclization–driven glycosylation for strategic flexibility. Science Advances, 6(30), eaba7928. [Link]
-
StudyRaid. (n.d.). Understand protecting hydroxyl groups during synthesis. Organic Chemistry. [Link]
-
Manabe, S., & Ito, Y. (2018). Dual-Participation Protecting Group Solves the Anomeric Stereocontrol Problems in Glycosylation Reactions. Journal of the American Chemical Society. [Link]
-
van der Vorm, S. (2018). Novel protecting group strategies in the synthesis of oligosaccharides. Leiden University Scholarly Publications. [Link]
-
Canadian Glycomics Network (GlycoNet). (2020). Carbohydrate Chemistry Part 3. Protecting Groups. YouTube. [Link]
-
Richards, M. R., & Pinto, B. M. (2018). Interplay of Protecting Groups and Side Chain Conformation in Glycopyranosides. Modulation of the Influence of Remote Substituents on Glycosylation? The Journal of Organic Chemistry, 83(19), 11637–11648. [Link]
-
Ashenhurst, J. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. [Link]
-
Demchenko, A. V., & Stine, K. J. (2008). Approaches to stereoselective 1,1'-glycosylation. Expert Opinion on Drug Discovery, 3(12), 1443–1457. [Link]
-
Wikipedia. (n.d.). Silyl ether. [Link]
-
Wikipedia. (n.d.). Glycosyl donor. [Link]
-
Demchenko, A. V. (2008). Expeditious oligosaccharide synthesis via selective, semi-orthogonal, and orthogonal activation. Organic & Biomolecular Chemistry, 6(11), 1813–1826. [Link]
-
Tanaka, H., & Takahashi, T. (2014). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Journal of Synthetic Organic Chemistry, Japan, 72(11), 1271-1280. [Link]
-
Calin, O., et al. (2001). Glycosyl donors in “unusual” conformations. Comptes Rendus de l'Académie des Sciences - Series IIC - Chemistry, 4(7), 647-656. [Link]
-
van der Vorm, S., et al. (2019). Protecting Group Strategies in Carbohydrate Chemistry. Modern Synthetic Methods in Carbohydrate Chemistry, 1-42. [Link]
-
Zhang, Z., et al. (2024). ZnI₂-Mediated cis-Glycosylations of Various Constrained Glycosyl Donors: Recent Advances in cis-Selective Glycosylations. Molecules, 29(14), 3267. [Link]
-
Wang, C.-C., et al. (2020). A minimalist approach to stereoselective glycosylation with unprotected donors. Nature Chemistry, 12(12), 1121-1127. [Link]
-
McKay, M. J., & Nguyen, H. M. (2013). Activation of Thioglycosides with Copper(II) Bromide. Molecules, 18(7), 7853–7871. [Link]
-
El-Ashry, E. S. H., & El-Nemr, A. (2018). Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. ResearchGate. [Link]
-
Garcia, S., et al. (2023). Steric pressure between glycosylated transmembrane proteins inhibits internalization by endocytosis. Proceedings of the National Academy of Sciences, 120(16), e2218889120. [Link]
Sources
- 1. Glycosyl Formates: Glycosylations with Neighboring-Group Participation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Para-(3-phenylpropiolamido)phenyl (PPAP) glycosides: Harnessing ipso-cyclization–driven glycosylation for strategic flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
- 4. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycosyl donor - Wikipedia [en.wikipedia.org]
- 6. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. app.studyraid.com [app.studyraid.com]
Validation & Comparative
Strategic Characterization Guide: 3,6-di-O-tert-butyldiphenylsilyl-D-galactal via 1H NMR
Executive Summary & Strategic Context
Compound: 3,6-di-O-tert-butyldiphenylsilyl-D-galactal Role: Key intermediate in oligosaccharide synthesis (Danishefsky Glycal Assembly). Criticality: The regioselective protection of D-galactal at C3 and C6, leaving the C4 hydroxyl free, is a pivotal step for introducing branching points or inverting stereochemistry at C4 (via Mitsunobu or oxidation/reduction).
This guide provides a definitive technical framework for characterizing this specific regioisomer using 1H NMR . Unlike simple spectral listing, this document focuses on structural validation —distinguishing the target 3,6-isomer from common byproducts (3,4-isomer, 4,6-isomer, or trisilylated species) and comparing the TBDPS protecting group strategy against alternatives like TBDMS or Acetyl.
Comparative Analysis: TBDPS vs. Alternatives
In glycal chemistry, the choice of protecting group dictates stability, migration potential, and NMR legibility.
Performance Matrix
| Feature | TBDPS (Target) | TBDMS (Alternative) | Acetyl (Classic) |
| Acid Stability | High (Survives mild Lewis acids) | Moderate (Cleaves easier) | High (but ester hydrolysis risk) |
| Migration Risk | Low (Bulky phenyls lock conformation) | High (O3 | Low (Stable) |
| Regioselectivity | Excellent (Prefers | Good, but less discriminating | Poor (Hard to stop at di-protection) |
| NMR Signature | Distinct Aromatic Region (7.2–7.8 ppm) | Methyl Singlets (~0.1 ppm) | Methyl Singlets (~2.0 ppm) |
| Diagnostic Value | High (Aromatic ring current aids dispersion) | Moderate | High (Deshields protons significantly) |
Why TBDPS?
The TBDPS group is selected for D-galactal because the C4-hydroxyl is axially oriented and sterically hindered. The bulky TBDPS chloride reacts preferentially at the primary C6 and the pseudo-equatorial/allylic C3 , leaving C4 free. TBDMS is often too labile for subsequent glycosylation steps, while Acetyl groups are electron-withdrawing (disarming the glycal) and difficult to install regioselectively without blocking C4.
1H NMR Characterization Framework
Structural Logic
To validate 3,6-di-O-TBDPS-D-galactal , you must confirm three structural facts simultaneously:
-
Glycal Core Integrity: The C1=C2 double bond is intact.
-
Silyl Stoichiometry: Two TBDPS groups are present.
-
Regiochemistry: The silyl groups are at C3 and C6, not C4.
Diagnostic Chemical Shifts (CDCl3, 400 MHz)
Note: Values are representative ranges based on electronic environments of silylated glycals.
| Proton | Type | Approx. Shift ( | Multiplicity | Structural Insight |
| H-1 | Vinyl | 6.25 – 6.40 | dd | Characteristic glycal signal. Downfield due to enol ether oxygen. |
| H-2 | Vinyl | 4.60 – 4.75 | ddd | Coupled to H1 and H3. |
| H-3 | Allylic | 4.30 – 4.50 | m | Shifted slightly downfield by Silyl group (vs free OH), but upfield from Acyl (~5.4). |
| H-4 | Axial | 4.05 – 4.20 | br s / d | CRITICAL DIAGNOSTIC: If this was silylated or acetylated, it would shift. Its presence < 4.3 ppm confirms free OH. |
| H-5 | Methine | 3.90 – 4.00 | m | Bridgehead proton. |
| H-6a/b | Primary | 3.80 – 3.95 | m | Shifted downfield indicating silylation at C6. |
| TBDPS (Ar) | Aromatic | 7.30 – 7.75 | m | Integrates to ~20H (4 phenyl rings). Confirms two groups. |
| TBDPS (tBu) | Alkyl | 1.05 – 1.10 | s | Integrates to ~18H (2 t-butyl groups). |
The "Gap" Analysis (Validation Protocol)
The most common error is misidentifying the 3,4-isomer or the 4,6-isomer. Use the H-4 Chemical Shift as the primary discriminator:
-
Target (3,6-protected): H-4 is a free alcohol. It resonates upfield (~4.1 ppm ).
-
Byproduct (Fully protected): H-4 is silylated. It resonates downfield or changes coupling significantly due to steric bulk.
-
Byproduct (Acetylated C4): H-4 resonates deeply downfield (~5.5 ppm ).
Experimental Protocols
Regioselective Synthesis Workflow
Objective: Maximize 3,6-selectivity over 4,6- or tris-protection.
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Solvation: Dissolve D-Galactal (1.0 equiv) in anhydrous DMF (0.1 M).
-
Why DMF? Promotes silylation of primary alcohols; TBDPSCl is less reactive in THF.
-
-
Reagents: Add Imidazole (5.0 equiv) followed by TBDPSCl (2.2 equiv) dropwise at 0°C.
-
Control: Do not exceed 2.5 equiv of TBDPSCl to avoid forcing the hindered C4 silylation.
-
-
Reaction: Warm to Room Temperature (RT) and stir for 12–16 hours.
-
Quench: Add MeOH (excess) to scavenge unreacted silyl chloride.
-
Workup: Dilute with Et2O, wash with water (x3) to remove DMF. Dry over Na2SO4.
-
Purification: Flash Chromatography (Hexanes:EtOAc). The 3,6-isomer usually elutes after the tris-silylated byproduct but before mono-silylated species.
NMR Sample Preparation
-
Solvent: Use CDCl3 (neutralized with basic alumina if the compound is acid-sensitive, though TBDPS is robust).
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Tube: High-quality 5mm NMR tube (prevent shimming errors).
Visualization: Logic & Workflow
Diagram 1: Characterization Logic Tree
Use this decision tree to interpret your NMR spectrum.
Caption: Decision logic for validating regiochemistry of TBDPS-galactal derivatives.
Diagram 2: Regioselective Synthesis Pathway
Visualizing the steric factors influencing the reaction.
Caption: Reaction pathway showing the kinetic preference for C6 and C3 over the hindered C4 position.
References
-
Danishefsky, S. J., & Bilodeau, M. T. (1996). Glycals in Organic Synthesis: The Evolution of Comprehensive Strategies for the Assembly of Oligosaccharides and Glycoconjugates of Biological Consequence. Angewandte Chemie International Edition, 35(13‐14), 1380-1419.
-
Hanessian, S., & Lavallee, P. (1975).[1] The utilization of tert-butyldiphenylsilyl group as a protecting group for alcohols.[1][2][3][4] Canadian Journal of Chemistry, 53(19), 2975-2977.
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[3][4] Journal of the American Chemical Society, 94(17), 6190-6191.
-
PubChem. (n.d.). 3,6-di-O-tert-butyldiphenylsilyl-D-galactal Compound Summary.
Sources
- 1. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 2. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Regioselective silylation of N-phthaloylchitosan with TBDMS and TBDPS groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the 2D NMR Spectral Analysis of 3,6-di-O-TBDPS-D-galactal
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of complex carbohydrate molecules is paramount. Glycans and their derivatives, such as the synthetically versatile D-galactal, often present significant challenges for characterization due to their conformational flexibility and the subtle differences in the chemical environments of their constituent protons and carbons.[1][2] This guide provides an in-depth, technically-grounded comparison of two powerful 2D NMR techniques, COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), for the spectral analysis of 3,6-di-O-tert-butyldiphenylsilyl-D-galactal (3,6-di-O-TBDPS-D-galactal). By leveraging the strengths of both homonuclear and heteronuclear correlation experiments, we can achieve a self-validating and complete assignment of the molecule's complex NMR spectra.
The tert-butyldiphenylsilyl (TBDPS) protecting group is frequently employed in carbohydrate synthesis due to its steric bulk and high stability under a range of reaction conditions.[3][4] However, the presence of two such bulky groups, along with the inherent complexities of the galactal ring system, can lead to significant spectral overlap in 1D NMR, making definitive assignments challenging.[5][6] This is where the power of 2D NMR becomes indispensable.
The Synergy of COSY and HSQC: A Self-Validating Approach
The core principle of this guide is to demonstrate how COSY and HSQC, when used in conjunction, provide a robust, self-validating system for structural analysis. COSY reveals through-bond proton-proton (¹H-¹H) couplings, allowing for the tracing of the proton spin systems within the galactal ring.[7][8] HSQC, on the other hand, provides direct one-bond proton-carbon (¹H-¹³C) correlations, definitively linking each proton to its attached carbon atom.[9] The combination of these two datasets allows for a cross-verification of assignments, significantly increasing the confidence in the final structural determination.
Experimental Design and Rationale
The choice of solvent can significantly influence the chemical shifts and conformational preferences of carbohydrates.[1][10][11][12] For this analysis, deuterated chloroform (CDCl₃) is an excellent choice as it is a common solvent for silylated organic compounds and generally provides sharp NMR signals. A concentration of 5-10 mg of 3,6-di-O-TBDPS-D-galactal in approximately 0.6 mL of CDCl₃ is recommended for optimal signal-to-noise in a standard 5 mm NMR tube.
The data presented in this guide were acquired on a 500 MHz NMR spectrometer. Higher field strengths are generally advantageous for carbohydrate analysis as they increase chemical shift dispersion, reducing signal overlap.[6]
Experimental Protocols
The COSY experiment is designed to identify protons that are scalar (J) coupled to each other, typically over two or three bonds.[13][14]
Step-by-Step Protocol:
-
Tune and Shim: Tune the ¹H probe and shim the magnetic field to achieve optimal resolution and lineshape.
-
Acquire a 1D ¹H Spectrum: Obtain a standard 1D proton spectrum to determine the spectral width and appropriate pulse calibration.
-
Set up the COSY Experiment:
-
Pulse Sequence: Use a standard gradient-enhanced COSY (gCOSY) pulse sequence for improved artifact suppression.
-
Spectral Width (F2 and F1): Set the spectral width in both dimensions to encompass all proton signals, typically from 0 to 10 ppm.
-
Number of Increments (F1): Acquire at least 256 increments in the indirect dimension (t₁) to ensure adequate resolution.
-
Number of Scans: Use 4 to 8 scans per increment, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1.5 to 2.0 seconds is generally sufficient.
-
-
Data Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase and baseline correct the resulting spectrum.
-
The HSQC experiment correlates the chemical shifts of protons with their directly attached heteronuclei, in this case, ¹³C.[9][15]
Step-by-Step Protocol:
-
Tune and Shim: Tune both the ¹H and ¹³C channels of the probe and re-shim the magnetic field.
-
Acquire 1D ¹H and ¹³C Spectra: Obtain standard 1D spectra for both nuclei to determine the respective spectral widths.
-
Set up the HSQC Experiment:
-
Pulse Sequence: Employ a sensitivity-enhanced, gradient-selected HSQC pulse sequence. An edited-HSQC can be particularly useful as it provides information about the multiplicity of the carbon (CH, CH₂, CH₃).[9]
-
Spectral Width (F2 - ¹H, F1 - ¹³C): Set the proton spectral width as determined from the 1D ¹H spectrum. The carbon spectral width should encompass all expected signals, typically from 0 to 160 ppm.[16]
-
Number of Increments (F1): Acquire at least 256 increments for good resolution in the carbon dimension.
-
Number of Scans: Use 8 to 16 scans per increment to achieve adequate signal-to-noise, as ¹³C is a low-abundance nucleus.
-
¹JCH Coupling Constant: Set the one-bond C-H coupling constant to an average value of 145 Hz, which is typical for sp³-hybridized carbons.[17]
-
-
Data Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase and baseline correct the spectrum.
-
Data Interpretation and Comparative Analysis
The structure of 3,6-di-O-TBDPS-D-galactal presents several key features that will be reflected in the NMR spectra:
-
Galactal Ring Protons (H1-H6): These protons will exhibit characteristic chemical shifts and coupling patterns. The olefinic protons (H1 and H2) will be in the downfield region.
-
TBDPS Protecting Groups: The tert-butyl groups will show a strong singlet in the upfield region of the ¹H spectrum, while the phenyl groups will produce complex multiplets in the aromatic region.[18] The corresponding carbon signals will also be present in the ¹³C spectrum.
The COSY spectrum allows for the "walking through" of the proton spin system of the galactal ring.
-
Start with a well-resolved signal: The anomeric proton (H1) is often a good starting point due to its distinct chemical shift.
-
Identify H1-H2 coupling: A cross-peak between H1 and H2 will be observed.
-
Trace the connectivity: From the H2 signal, a cross-peak to H3 can be identified, and so on, around the ring to H4, H5, and the two H6 protons.
The following diagram illustrates the expected COSY correlations for the galactal ring protons.
Caption: Expected COSY correlations in 3,6-di-O-TBDPS-D-galactal.
The HSQC spectrum provides the crucial link between the proton and carbon skeletons.
-
Correlate Protons to Carbons: Each cross-peak in the HSQC spectrum corresponds to a proton and its directly attached carbon.
-
Confirm COSY Assignments: The proton assignments derived from the COSY experiment can be confirmed by observing the corresponding C-H correlations in the HSQC spectrum. For example, the proton assigned as H3 from the COSY walk-through should show a correlation to a carbon signal in the expected region for C3.
The following diagram illustrates the HSQC experimental workflow.
Sources
- 1. Reconciling solvent effects on rotamer populations in carbohydrates — A joint MD and NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cigs.unimo.it [cigs.unimo.it]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 7. youtube.com [youtube.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. Exploring the Role of Solvent on Carbohydrate–Aryl Interactions by Diffusion NMR-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. weizmann.ac.il [weizmann.ac.il]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 17. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 3,6-Di-O-tert-butyldiphenylsilyl-D-galactal
In the landscape of complex organic synthesis and drug discovery, the proficient and safe handling of specialized reagents is paramount. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3,6-Di-O-tert-butyldiphenylsilyl-D-galactal, a protected galactal derivative. As a Senior Application Scientist, my aim is to deliver a framework that is not only procedurally sound but also instills a deep understanding of the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.
Hazard Identification and Risk Assessment
The primary hazards associated with 3,6-Di-O-tert-butyldiphenylsilyl-D-galactal stem from the silyl ether functionalities. While silyl ethers are generally considered to have low reactivity, it is crucial to consider the potential for residual silylating agents and the byproducts of their reactions.[2] The carbohydrate backbone itself is not considered hazardous, though it may cause irritation or allergic reactions in sensitive individuals.[1]
Key Potential Hazards:
-
Irritation: May cause irritation to the skin, eyes, and respiratory system.[3][4]
-
Reactivity with Water/Moisture: While the silyl ether is relatively stable, any residual chlorosilane from its synthesis will react violently with water, releasing toxic gas.[3]
-
Combustibility: The compound is likely combustible, and its decomposition under fire conditions may produce hazardous fumes.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure and mitigate risks. The following table outlines the recommended PPE for handling 3,6-Di-O-tert-butyldiphenylsilyl-D-galactal.
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 compliant. Essential for protecting eyes from splashes and airborne particles.[6] |
| Face Shield | To be worn in addition to safety glasses or goggles, particularly when there is a significant splash hazard.[7][8] | |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade. Provides a barrier against skin contact.[6][7] For prolonged or heavy handling, consider double gloving. |
| Body Protection | Laboratory Coat | Standard, properly fitted lab coat to protect skin and clothing from spills.[7][9] |
| Chemical-Resistant Apron | Recommended for an additional layer of protection when handling larger quantities. | |
| Respiratory Protection | Not Generally Required for Small Quantities in a Ventilated Area | If handling the powder in a way that generates significant dust, a dust mask or respirator may be necessary.[6][7] All handling of reactive silyl compounds should occur in a well-ventilated fume hood.[2] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of the experiment.
Preparation and Weighing
-
Work Area Preparation: Always handle 3,6-Di-O-tert-butyldiphenylsilyl-D-galactal within a certified chemical fume hood to control potential dust and vapors.[2]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing: If the compound is a solid, carefully weigh the required amount on a tared weigh boat. Minimize the creation of dust.
Dissolution and Reaction
-
Solvent Selection: Use dry, inert solvents for dissolution to prevent any reaction with residual moisture-sensitive impurities.
-
Inert Atmosphere: When handling in solution, particularly if subsequent reactions are sensitive to air or moisture, use an inert atmosphere (e.g., nitrogen or argon).
-
Controlled Addition: When adding reagents, do so slowly and in a controlled manner to manage any potential exothermic reactions.
Post-Reaction Work-up and Purification
-
Quenching: If the reaction requires quenching, do so cautiously, preferably at a reduced temperature, to avoid any uncontrolled reactions.
-
Extraction and Washing: Perform extractions and washes in a separatory funnel within the fume hood.
-
Solvent Removal: Remove solvents using a rotary evaporator, ensuring the vacuum trap is cold to capture volatile components.
The following diagram illustrates the general workflow for handling 3,6-Di-O-tert-butyldiphenylsilyl-D-galactal.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing.[4][10] If irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
-
Spill: For small spills, absorb with an inert material and place in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Waste Disposal Plan
Proper segregation and disposal of chemical waste are crucial for laboratory safety and environmental protection.
| Waste Stream | Description | Disposal Protocol |
| Solid Waste | Unused 3,6-Di-O-tert-butyldiphenylsilyl-D-galactal, contaminated weigh boats, and gloves. | Collect in a labeled, sealed container for solid chemical waste. |
| Non-Halogenated Organic Solvents | Solvents used for dissolution and reaction that do not contain halogens. | Collect in a designated, labeled waste container for non-halogenated organic solvents. |
| Halogenated Organic Solvents | Solvents such as dichloromethane or chloroform used during work-up. | Collect in a designated, labeled waste container for halogenated organic solvents. |
| Aqueous Waste | Aqueous layers from extractions. | Neutralize if necessary and dispose of in the appropriate aqueous waste container. Check local regulations for specific guidance. |
Silyl compounds can be broadly categorized as reactive and less reactive for disposal purposes.[2] While silyl ethers are generally less reactive, it is prudent to handle their waste with care.[2] Some methods for removing silylated compounds from waste streams involve treatment with sulfuric acid, but this should only be performed by trained personnel following established protocols.[11] Always consult your institution's hazardous waste disposal guidelines.[12]
Conclusion: Fostering a Culture of Safety
The safe handling of 3,6-Di-O-tert-butyldiphenylsilyl-D-galactal, and indeed any chemical, is not merely about following a set of rules but about understanding the principles behind them. By integrating these expert-driven protocols into your laboratory workflow, you contribute to a robust culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
MATERIAL SAFETY DATA SHEET - EY Laboratories, Inc. EY Laboratories, Inc. Available at: [Link]
- Removal of silylated compounds from solvent and gas waste streams. Google Patents.
-
Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics. Available at: [Link]
-
Laboratory Safety and Chemical Hygiene Plan. Vanderbilt University. Available at: [Link]
-
Laboratory Safe Practices: Food Handling and Storage. Vanderbilt University Medical Center. Available at: [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. Available at: [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. Available at: [Link]
-
Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA. Available at: [Link]
-
Disposal of Solid Chemicals in the Normal Trash. Lafayette College. Available at: [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. Available at: [Link]
-
What are personal protective equipment requirements for handling hazardous chemicals during production?. Quora. Available at: [Link]
Sources
- 1. eylabs.com [eylabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. quora.com [quora.com]
- 9. ethz.ch [ethz.ch]
- 10. fishersci.com [fishersci.com]
- 11. US6013821A - Removal of silylated compounds from solvent and gas waste streams - Google Patents [patents.google.com]
- 12. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
